molecular formula C22H28F3N7 B609492 NCC007

NCC007

Cat. No.: B609492
M. Wt: 447.5 g/mol
InChI Key: GHRNSZVMIARHIS-UHFFFAOYSA-N
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Description

NCC007 is a novel CKIα and CKIδ dual inhibitor. This compound that showed stronger period effects (0.32 μM for 5 h period lengthening) in a cellbased circadian assay. The following in vitro kinase assay showed that this compound inhibited CKIα and CKIδ with an IC50 of 1.8 and 3.6 μM. We further demonstrated that this compound lengthened the period of mouse behavioral rhythms in vivo. Thus, this compound is a valuable tool compound to control circadian rhythms through CKI inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRNSZVMIARHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NCC007, a CKIα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCC007 is a potent, cell-permeable small molecule inhibitor targeting Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Initially identified through a focused library of purine scaffolds derived from the circadian rhythm modulator longdaysin, this compound exhibits significant effects on the mammalian circadian clock. Its dual inhibitory activity against CKIα and CKIδ, key regulators of the core clock protein PER, leads to a dose-dependent lengthening of the circadian period. Given the critical role of CKIα in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, this compound holds therapeutic potential beyond circadian rhythm disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound functions as a dual inhibitor of the serine/threonine kinases CKIα and CKIδ.[1] The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.

Modulation of the Circadian Clock

The most extensively characterized effect of this compound is its modulation of the mammalian circadian rhythm.[1] The core circadian clock is driven by a transcriptional-translational feedback loop involving the PER and CRY proteins. CKIα and CKIδ play a crucial role in this loop by phosphorylating PER proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, leading to a delay in their degradation and a lengthening of the circadian period.[1]

Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_Gene Per/Cry Genes CLOCK_BMAL1->Per_Cry_Gene Transcription PER_CRY_N PER/CRY PER_CRY_C PER/CRY PER_CRY_N->PER_CRY_C Nuclear Export Per_Cry_Gene->PER_CRY_N Translation & Complex Formation PER_CRY_C->CLOCK_BMAL1 Inhibition PER_CRY_P p-PER/CRY PER_CRY_C->PER_CRY_P Phosphorylation Degradation Proteasomal Degradation PER_CRY_P->Degradation CK1ad CKIα / CKIδ This compound This compound This compound->CK1ad Inhibition

Figure 1: this compound action on the circadian clock.
Inferred Mechanism of Action on the Wnt/β-catenin Signaling Pathway

CKIα is a critical component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, CKIα initiates the sequential phosphorylation of β-catenin, priming it for further phosphorylation by GSK3β. This multi-phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.

By inhibiting CKIα, this compound is predicted to prevent the initial phosphorylation of β-catenin. This would inhibit the entire degradation cascade, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin would translocate to the nucleus, where it can act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are involved in cell proliferation and survival. It is important to note that this is an inferred mechanism, as direct studies of this compound on the Wnt pathway have not been published.

Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus CK1a CKIα Beta_Catenin β-catenin CK1a->Beta_Catenin Phosphorylation GSK3b GSK3β p_Beta_Catenin p-β-catenin GSK3b->p_Beta_Catenin Phosphorylation Axin_APC Axin/APC Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation Degradation Proteasomal Degradation p_Beta_Catenin->Degradation This compound This compound This compound->CK1a Inhibition TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription Beta_Catenin_N->TCF_LEF Co-activation Wnt_Signal Wnt Signal Wnt_Signal->Axin_APC Inhibits Destruction Complex Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant CKIα or CKIδ - Kinase Buffer - ATP (γ-32P-ATP) - Substrate (e.g., α-casein) - this compound serial dilutions start->reagents reaction Incubate kinase, this compound, and substrate reagents->reaction initiate Initiate reaction by adding ATP reaction->initiate incubate Incubate at 30°C for a defined time initiate->incubate stop Stop reaction (e.g., adding SDS-PAGE sample buffer) incubate->stop separation Separate products by SDS-PAGE stop->separation detection Detect phosphorylated substrate (Autoradiography) separation->detection analysis Quantify band intensity and calculate IC50 detection->analysis end End analysis->end Circadian_Assay_Workflow start Start culture Culture U2OS cells with Bmal1-dLuc reporter start->culture synchronize Synchronize cells (e.g., dexamethasone treatment) culture->synchronize treat Treat with serial dilutions of this compound synchronize->treat record Record bioluminescence continuously treat->record analyze Analyze period length of oscillations record->analyze end End analyze->end InVivo_Assay_Workflow start Start acclimate Acclimate mice to running-wheel cages under a light-dark cycle start->acclimate baseline Record baseline locomotor activity acclimate->baseline treat Administer this compound or vehicle baseline->treat record Continuously record locomotor activity treat->record analyze Analyze changes in circadian period record->analyze end End analyze->end

References

The Discovery of NCC007: A Technical Guide to a Novel Casein Kinase 1 Delta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of NCC007, a potent inhibitor of CK1δ. While a dedicated publication detailing the initial discovery and synthesis of this compound is not publicly available, this document consolidates the existing scientific literature to present its known biochemical activity, relevant experimental methodologies, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and circadian rhythm research.

Introduction to Casein Kinase 1 Delta (CK1δ)

The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotes. In humans, the family comprises seven isoforms (α, β, γ1-3, δ, and ε) that share a high degree of homology within their catalytic domains. CK1δ is involved in a multitude of cellular signaling pathways, including:

  • Circadian Rhythm: CK1δ plays a pivotal role in regulating the circadian clock by phosphorylating the PER proteins, leading to their degradation and thus controlling the period length.[1]

  • Wnt/β-catenin Signaling: CK1δ can phosphorylate Dishevelled (Dvl), a key component of the Wnt pathway, thereby regulating downstream signaling.[2]

  • p53 Signaling: CK1δ is involved in the regulation of the tumor suppressor p53, both through direct phosphorylation of p53 and its negative regulator, Mdm2.[2]

  • Hippo Signaling: CK1δ can phosphorylate YAP1, a transcriptional co-activator in the Hippo pathway, leading to its degradation.[1]

Given its central role in these fundamental cellular processes, the development of specific CK1δ inhibitors is of significant interest for the potential treatment of cancer, neurodegenerative diseases, and sleep disorders.[3][4][5]

This compound: A Potent CK1δ Inhibitor

This compound has been identified as a potent derivative of longdaysin, another known inhibitor of casein kinases. While the specific details of its discovery through screening and lead optimization are not extensively published, its activity has been characterized in vitro.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been profiled against a panel of kinases, demonstrating potent inhibition of CK1δ and its close homolog CK1α. The following table summarizes the available quantitative data for this compound and compares it to the related compound, longdaysin.

Kinase TargetThis compound IC50 (nM)Longdaysin IC50 (nM)Roscovitine IC50 (nM)
CK1δ <10 24>10000
CK1α 14 56>10000
CDK2160120110
CDK7280017001600
MAPK1 (ERK2)12044>10000
MAPK3 (ERK1)330160>10000

Data sourced from a kinase profiling study. Roscovitine is included as a well-known CDK inhibitor for comparison.

A broader kinase screen revealed that at a concentration of 5 µM, this compound inhibits CK1α by over 90% and CK1δ by over 80%.

Experimental Protocols

Detailed experimental protocols for the discovery and initial characterization of this compound are not publicly available. However, this section provides representative methodologies for key assays typically employed in the evaluation of kinase inhibitors, based on established scientific literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the inhibitory potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CK1δ.

Materials:

  • Recombinant human CK1δ (e.g., GST-tagged or 6xHis-tagged)

  • Kinase substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • This compound stock solution (in DMSO)

  • 10% Trichloroacetic acid (TCA) solution

  • Whatman 3MM chromatography paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase substrate, and the diluted this compound or DMSO (for the control).

  • Enzyme Addition: Add the recombinant CK1δ enzyme to each reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for CK1δ if known.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto a labeled Whatman 3MM paper to stop the reaction.

  • Washing: Wash the filter papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP. Follow with ethanol and acetone washes to dry the paper.

  • Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a general method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Objective: To determine the effect of this compound on the growth of a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., a cell line where CK1δ is known to be overexpressed or play a role in proliferation)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CK1δ and a generalized workflow for the discovery of a kinase inhibitor like this compound.

Signaling Pathways Involving Casein Kinase 1 Delta

CK1_delta_signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_circadian Circadian Rhythm Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl Axin Axin Dvl->Axin CK1d_Wnt CK1δ CK1d_Wnt->Dvl P GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression_Wnt Gene Expression TCF_LEF->Gene_Expression_Wnt p53_pathway p53 Pathway DNA_damage DNA Damage p53 p53 DNA_damage->p53 Mdm2 Mdm2 p53->Mdm2 p53_degradation p53->p53_degradation Cell_cycle_arrest Cell Cycle Arrest, Apoptosis p53->Cell_cycle_arrest Mdm2->p53 Mdm2->p53_degradation CK1d_p53 CK1δ CK1d_p53->p53 P CK1d_p53->Mdm2 P Circadian_pathway Circadian Rhythm CLOCK_BMAL1 CLOCK/BMAL1 PER_CRY PER/CRY CLOCK_BMAL1->PER_CRY Transcription_inhibition Transcription Inhibition PER_CRY_P PER/CRY-P PER_CRY->PER_CRY_P CK1d_circadian CK1δ CK1d_circadian->PER_CRY P PER_CRY_P->CLOCK_BMAL1 Degradation_circadian PER_CRY_P->Degradation_circadian

Caption: Key signaling pathways regulated by Casein Kinase 1 Delta (CK1δ).

Generalized Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification (e.g., CK1δ) Assay_Dev Assay Development (e.g., In Vitro Kinase Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) of Compound Libraries Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt NCC007_discovery Discovery of this compound Hit_to_Lead->NCC007_discovery Preclinical Preclinical Development (In Vivo Studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery of a kinase inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of Casein Kinase 1 Delta and Alpha. While the detailed discovery history of this compound remains to be fully elucidated in public literature, the available data on its kinase inhibition profile highlights its potential as a valuable chemical probe for studying the biology of CK1δ and as a starting point for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other CK1δ inhibitors. Future studies detailing its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for realizing its full therapeutic potential.

References

NCC007 for Circadian Rhythm Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous, self-sustaining oscillator that drives ~24-hour rhythms in a wide array of physiological and behavioral processes. Disruptions in this internal timekeeping mechanism are implicated in a variety of pathologies, including sleep disorders, metabolic syndromes, and cancer. Small molecule modulators of the core clock machinery are therefore of significant interest for both basic research and therapeutic development. NCC007 has emerged as a potent small molecule for lengthening the circadian period. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in circadian rhythm research.

Mechanism of Action

This compound is a derivative of the purine compound longdaysin and functions as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] These kinases play a crucial role in the core circadian feedback loop by phosphorylating the Period (PER) proteins (PER1 and PER2).[1] Phosphorylation of PER proteins marks them for ubiquitination and subsequent proteasomal degradation.[1]

By inhibiting CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their entry into the nucleus and their subsequent inhibition of the CLOCK:BMAL1 transcriptional activator complex. This delay in the negative feedback loop results in a lengthening of the circadian period.[1]

Signaling Pathway

NCC007_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_transcription Per/Cry Transcription CLOCK_BMAL1->Per_Cry_transcription activates PER_CRY_protein PER/CRY Protein Per_Cry_transcription->PER_CRY_protein translation PER_CRY_complex PER/CRY Complex PER_CRY_protein->PER_CRY_complex CKI_alpha_delta CKIα / CKIδ PER_CRY_protein->CKI_alpha_delta PER_CRY_complex->CLOCK_BMAL1 inhibits pPER_CRY p-PER/CRY (degradation) CKI_alpha_delta->pPER_CRY phosphorylates This compound This compound This compound->CKI_alpha_delta inhibits

Caption: Mechanism of action of this compound in the circadian feedback loop.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
In Vitro Efficacy
IC50 for CKIα1.8 µMIn vitro kinase assay[1]
IC50 for CKIδ3.6 µMIn vitro kinase assay[1]
Cell-Based Efficacy
Period Lengthening~5 hoursCell-based assay[1]
Effective Concentration0.32 µMCell-based assay[1]
In Vivo Efficacy
Period LengtheningLengthens behavioral rhythmsMouse[1]

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of this compound on circadian rhythms are provided below.

In Vitro Casein Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of this compound against CKIα and CKIδ.

Materials:

  • Recombinant human CKIα and CKIδ enzymes

  • Casein substrate (dephosphorylated)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase (CKIα or CKIδ), the casein substrate, and the this compound dilution (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Circadian Rhythm Assay (Bioluminescence)

This protocol describes how to measure the effect of this compound on the period length of a cellular circadian clock using a luciferase reporter.

Materials:

  • U2OS cells (or other suitable cell line) stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Dexamethasone for synchronization.

  • This compound stock solution (in DMSO).

  • Luciferin.

  • Luminometer capable of continuous recording from living cells.

Procedure:

  • Plate the reporter cells in a 35-mm dish or multi-well plate and grow to confluency.

  • Synchronize the cellular clocks by treating the cells with dexamethasone (e.g., 100 nM) for 2 hours.

  • After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of this compound (or DMSO as a vehicle control).

  • Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.

  • Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.

  • Compare the period length of this compound-treated cells to that of vehicle-treated cells to determine the period-lengthening effect.

In Vivo Assessment of Circadian Behavioral Rhythms

This protocol outlines the measurement of locomotor activity in mice to assess the in vivo efficacy of this compound.

Materials:

  • C57BL/6J mice (or other appropriate strain).

  • Cages equipped with running wheels.

  • Data acquisition system to record wheel revolutions.

  • Light-controlled environmental chambers.

  • This compound formulation for in vivo administration (e.g., in drinking water, food, or for injection/infusion).

Procedure:

  • Individually house mice in cages with running wheels in a light-dark (LD) cycle (e.g., 12 hours light, 12 hours dark) for at least two weeks to allow for entrainment.

  • After entrainment, transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".

  • Record baseline locomotor activity in DD for at least 10 days to determine the baseline free-running period (tau).

  • Administer this compound to the experimental group, while the control group receives the vehicle. Administration can be continuous (e.g., in drinking water) or via periodic injections.

  • Continue to record locomotor activity in DD for the duration of the treatment (e.g., 2-3 weeks).

  • Analyze the locomotor activity data to determine the free-running period during treatment.

  • Compare the period length during this compound treatment to the baseline period to quantify the in vivo period-lengthening effect.

In_Vivo_Workflow Entrainment Entrainment (LD 12:12) ~2 weeks Baseline Baseline Recording (DD) ~10 days Entrainment->Baseline Treatment This compound Administration (DD) ~2-3 weeks Baseline->Treatment Analysis Data Analysis (Period Calculation) Treatment->Analysis Comparison Compare Period Lengths Analysis->Comparison

Caption: Workflow for in vivo assessment of this compound on locomotor activity.

Conclusion

This compound is a valuable pharmacological tool for the study of circadian rhythms. Its well-defined mechanism of action as a CKIα/δ inhibitor and its demonstrated efficacy in lengthening the circadian period in both cellular and animal models make it a potent modulator of the core clock. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the intricacies of the circadian system and its role in health and disease. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.

References

An In-depth Technical Guide to NCC007: A Dual Inhibitor of Casein Kinase Iα and δ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCC007 is a potent, cell-permeable small molecule that acts as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] Developed through structural modifications of the purine derivative longdaysin, this compound has emerged as a valuable chemical probe for studying the intricacies of the mammalian circadian clock.[1][3] Its primary function lies in its ability to lengthen the period of circadian rhythms by modulating the phosphorylation of key clock proteins.[1] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Structure and Chemical Properties

This compound is a purine-based compound with the chemical name 9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine. Its structure is characterized by strategic substitutions at the N9 and C2 positions of the purine scaffold, which contribute to its enhanced potency and dual-target specificity.

PropertyValue
Molecular Formula C22H28F3N7
Molecular Weight 447.50 g/mol
CAS Number 2342583-66-6
Appearance White to off-white solid
Solubility Soluble in DMSO

Function and Mechanism of Action

The core function of this compound is the dual inhibition of CKIα and CKIδ, two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock.[1]

The Role of CKIα and CKIδ in the Circadian Clock

The mammalian circadian clock is a complex system of transcriptional-translational feedback loops.[1] The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (PER) and Cryptochrome (CRY) proteins.[1] PER and CRY proteins, in turn, heterodimerize, translocate to the nucleus, and inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

The stability and nuclear localization of the PER proteins are tightly regulated by post-translational modifications, most notably phosphorylation by CKIα and CKIδ.[1][4][5][6] Phosphorylation of PER proteins marks them for ubiquitination and subsequent degradation by the proteasome.[1][4][6] This degradation is a critical step that releases the repression on CLOCK/BMAL1, allowing a new cycle of transcription to begin. The rate of PER protein degradation is a key determinant of the period length of the circadian rhythm.

This compound's Impact on the Circadian Signaling Pathway

This compound exerts its period-lengthening effect by inhibiting the kinase activity of CKIα and CKIδ.[1] By blocking these kinases, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm and nucleus. The increased stability of PER proteins prolongs their repressive action on the CLOCK/BMAL1 complex, thereby extending the duration of the transcriptional-translational feedback loop and lengthening the circadian period.[1]

NCC007_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_c PER/CRY Complex Per_Cry_Genes->PER_CRY_c Translation PER_CRY_n PER/CRY Complex PER_CRY_n->CLOCK_BMAL1 Inhibits PER_CRY_c->PER_CRY_n Nuclear Translocation CKIad CKIα / CKIδ PER_CRY_c->CKIad Substrate PER_p Phosphorylated PER Degradation Proteasomal Degradation PER_p->Degradation CKIad->PER_p Phosphorylation This compound This compound This compound->CKIad Inhibits

Caption: this compound inhibits CKIα/δ, stabilizing PER/CRY and lengthening the circadian period.

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the primary literature.[1]

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (μM)
CKIα 1.8
CKIδ 3.6

IC50 values were determined through in vitro kinase assays.[1]

Table 2: Cell-Based Circadian Rhythm Modulation
CompoundConcentration (μM)Period Lengthening (hours)
This compound 0.325

Period lengthening was measured in a cell-based circadian assay using U2OS cells expressing a Bmal1-luciferase reporter.[1]

Table 3: In Vivo Efficacy in Mice
TreatmentConcentration (mM)Period Lengthening (hours)
This compound 50.15
This compound 150.15

This compound was continuously infused into the lateral ventricle of mice, and behavioral rhythms were monitored.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Lee JW, et al. (2019).[1]

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.

Methodology:

  • Recombinant human CKIα and CKIδ enzymes were used.

  • The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide.

  • This compound was serially diluted in DMSO and added to the reaction mixture at various concentrations.

  • The reaction was incubated at 30°C for a specified time.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).

  • The percentage of kinase activity relative to a DMSO control was calculated for each this compound concentration.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Recombinant Kinase (CKIα/δ) ATP, Substrate Peptide This compound Serial Dilutions start->reagents reaction Incubate Kinase Reaction Mixture (30°C) reagents->reaction quantify Quantify Phosphorylation (Luminescence Assay) reaction->quantify analyze Calculate % Inhibition vs. DMSO Control quantify->analyze calculate Determine IC50 (Non-linear Regression) analyze->calculate end End: IC50 Value calculate->end

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Cell-Based Circadian Period Assay

Objective: To measure the effect of this compound on the period length of the cellular circadian clock.

Methodology:

  • Human U2OS cells stably expressing a Bmal1-luciferase reporter construct were used.

  • Cells were plated in 96-well plates and grown to confluence.

  • The cell culture medium was replaced with a recording medium containing luciferin.

  • This compound, dissolved in DMSO, was added to the recording medium at the desired final concentrations. A DMSO-only control was included.

  • Bioluminescence was measured continuously in real-time using a luminometer (e.g., LumiCycle) for several days.

  • The resulting luminescence data, which reflects the rhythmic expression of Bmal1, was detrended.

  • The period length of the circadian rhythm for each well was calculated using a sine wave fitting algorithm or Fourier transform.

  • The change in period length was determined by comparing the this compound-treated cells to the DMSO control.

In Vivo Circadian Behavior Analysis

Objective: To assess the effect of this compound on the behavioral circadian rhythms of mice.

Methodology:

  • Adult male C57BL/6J mice were used.

  • Mice were individually housed in cages equipped with running wheels and kept under a 12-hour light/12-hour dark cycle.

  • After entrainment, mice were transferred to constant darkness to allow their free-running circadian rhythms to be observed.

  • An osmotic minipump connected to a brain infusion cannula was surgically implanted to allow for continuous infusion of this compound or vehicle (control) into the lateral ventricle.

  • Wheel-running activity was continuously recorded and analyzed using clock analysis software (e.g., ClockLab).

  • The period of the locomotor activity rhythm was calculated for the baseline period (before infusion) and during the compound infusion period.

  • The change in period length was calculated by comparing the infusion period to the baseline period.

Conclusion

This compound is a well-characterized dual inhibitor of CKIα and CKIδ that serves as a powerful tool for the chemical modulation of the mammalian circadian clock. Its ability to potently and specifically lengthen the circadian period in both cellular and in vivo models makes it an invaluable asset for research into the molecular mechanisms of circadian timekeeping and for the development of novel therapeutics for circadian rhythm disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

NCC007: A Technical Guide to its Biochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 has emerged as a significant chemical probe for dissecting the molecular intricacies of the mammalian circadian clock. Developed through structural modifications of the purine scaffold of longdaysin, this compound exhibits potent and specific effects on the core clock machinery.[1] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development and circadian biology.

Core Mechanism of Action: Dual Inhibition of Casein Kinase I (CKI)

This compound functions as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ).[2][3][4] These kinases are critical components of the negative feedback loop of the circadian clock, primarily through their phosphorylation of the PERIOD (PER) proteins.[3][5] By phosphorylating PER proteins, CKIα and CKIδ mark them for proteasomal degradation and regulate their nuclear entry, thereby controlling the timing of the circadian cycle.[3][5] Inhibition of CKIα and CKIδ by this compound leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex.[5][6] This ultimately results in a dose-dependent lengthening of the circadian period.[3]

Quantitative Biochemical Data

The inhibitory activity and cellular effects of this compound have been quantified through various in vitro and cell-based assays.

ParameterValueAssay TypeTargetReference
IC50 1.8 µMIn Vitro Kinase AssayCKIα[2][3]
IC50 3.6 µMIn Vitro Kinase AssayCKIδ[2][3]
Period Lengthening 5 hoursCell-Based Circadian AssayCircadian Period[3]
Effective Concentration 0.32 µMCell-Based Circadian AssayFor 5h period lengthening[3]
In Vivo Period Lengthening ~0.15 hoursMouse Behavioral Rhythm AssayCircadian Period[7]
In Vivo Concentration 5 mM and 15 mMMouse Behavioral Rhythm AssayInfusion into lateral ventricle[7]

Kinase Selectivity Profile

A broad kinase screen of 374 kinases revealed that this compound exhibits a high degree of selectivity for the CKI family. While it potently inhibits CKIα and CKIδ, it also shows some activity against other kinases at higher concentrations.

Kinase FamilySpecific Kinases Inhibited (>50% at 5 µM)Reference
Casein Kinase I (CKI) CKIα, CKIδ, CKIα-like, CKIε
Cyclin-Dependent Kinase (CDK) CDK7, CDK6
Serine/Arginine-Rich Protein Kinase (SRPK) SRPK1, SRPK2
CDC-Like Kinase (CLK) CLK2

Compared to its parent compound, longdaysin, this compound demonstrates enhanced inhibitory effects on CKIδ, CKIα, and CDK7, with reduced effects on CDK2 and MAPK1.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the core circadian clock feedback loop. However, due to its interaction with other kinases, it can also influence other cellular signaling pathways.

  • Circadian Clock Pathway: this compound directly intervenes in the negative feedback loop of the circadian clock by inhibiting CKIα/δ, leading to the stabilization of PER proteins and a lengthened circadian period.

  • MAPK Signaling Pathway: While this compound shows reduced activity against MAPK1 compared to longdaysin, the broader family of mitogen-activated protein kinases (MAPKs) is a known regulator of circadian rhythms, suggesting potential cross-talk.

  • AMPK and mTOR Signaling: Studies on similar circadian-modulating compounds suggest that pathways like AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling can be affected, which are crucial for cellular metabolism and are intertwined with the circadian clock.[5]

Experimental Protocols

In Vitro Kinase Assay (HotSpot™ Assay Platform)

This radiometric assay is utilized to determine the inhibitory activity of this compound against a panel of kinases.

  • Reaction Mixture Preparation: A base reaction buffer is prepared containing the kinase substrate.

  • Cofactor Addition: Any necessary cofactors for the specific kinase being assayed are added to the substrate solution.

  • Kinase Addition: The target kinase is delivered to the substrate solution.

  • Compound Incubation: this compound, dissolved in 100% DMSO, is acoustically dispensed into the kinase reaction mixture in nanoliter volumes and incubated for 20 minutes at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.

  • Incubation: The reaction is allowed to proceed for 2 hours at room temperature.

  • Detection: Kinase activity is quantified by measuring the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method.

Cell-Based Circadian Assay (U2OS Bmal1-dLuc Reporter Assay)

This assay is used to measure the effect of this compound on the period of the cellular circadian clock.

  • Cell Culture: Human U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are cultured to confluence in 35-mm dishes or 96-well plates.

  • Synchronization: The circadian clocks of the cells are synchronized by treating them with DMEM containing 0.1 µM dexamethasone for 2 hours.

  • Compound Treatment: After synchronization, the medium is replaced with a recording medium containing the desired concentration of this compound or vehicle (DMSO).

  • Bioluminescence Recording: The bioluminescence rhythms of the cells are continuously monitored in real-time using a luminometer.

  • Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data using specialized software.

Molecular Docking Protocol (RosettaLigand)

Molecular docking simulations were performed to predict the binding mode of this compound to CKIα.

  • Ligand Conformer Generation: Multiple distinct 3D conformations of this compound are generated to account for ligand flexibility.

  • Ligand Parametrization: The generated ligand conformers are parametrized for use with the RosettaLigand software.

  • Protein Preparation: The crystal structure of human CKIα (e.g., PDB code 6GZD) is prepared by relaxing the structure with all-heavy-atom constraints to minimize its energy.

  • Docking Simulation: The RosettaLigand docking protocol, customized via an XML RosettaScript, is used to perform thousands of independent docking simulations to identify the lowest binding energy conformation of this compound within the CKIα active site.

  • Model Selection: The conformation with the lowest binding energy is selected as the final predicted binding model.[6]

Visualizations

This compound Mechanism of Action in the Circadian Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates PER_CRY_mRNA Per/Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Complex_N PER:CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibits PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->PER_CRY_Complex_N Nuclear Translocation Degradation Proteasomal Degradation PER_CRY_Proteins->Degradation Phosphorylation CKIa_d CKIα / CKIδ CKIa_d->PER_CRY_Proteins This compound This compound This compound->CKIa_d Inhibits

Caption: this compound inhibits CKIα/δ, stabilizing PER/CRY and lengthening the circadian period.

Experimental Workflow for this compound Characterization Start Start: this compound Synthesis Kinase_Assay In Vitro Kinase Assay (HotSpot™) Start->Kinase_Assay Cell_Assay Cell-Based Circadian Assay (U2OS Bmal1-dLuc) Start->Cell_Assay Docking Molecular Docking (RosettaLigand) Start->Docking Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Docking->Data_Analysis IC50 Determine IC50 (CKIα, CKIδ) Data_Analysis->IC50 Period_Change Measure Period Lengthening Data_Analysis->Period_Change Binding_Mode Predict Binding Mode Data_Analysis->Binding_Mode Conclusion Conclusion: Biochemical Profile of this compound IC50->Conclusion Period_Change->Conclusion Binding_Mode->Conclusion

Caption: Workflow for characterizing the biochemical properties of this compound.

References

NCC007 target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available scientific literature or clinical data could be found for a compound or target designated "NCC007." This prevents the creation of the requested in-depth technical guide on its target identification and validation.

The search for "this compound" and related terms did not yield any specific information regarding a molecule, drug, or biological target with this identifier. The search results pointed to general topics in cancer research, including molecular classification of tumors, various signaling pathways such as the Wnt and endocannabinoid pathways, and information on unrelated clinical trials.

Without foundational information on this compound, such as its molecular structure, biological context, or putative mechanism of action, it is not possible to provide the requested detailed summary of quantitative data, experimental protocols, or visualizations of its signaling pathways and experimental workflows.

It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet in the public domain, a hypothetical molecule, or a misspelling of another entity.

Therefore, the request for a technical guide or whitepaper on the target identification and validation of this compound cannot be fulfilled at this time due to the absence of any available data.

The Role of NCC007 in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

NCC007 has emerged as a potent small molecule modulator of a fundamental cellular process: the circadian rhythm. This technical guide delves into the core mechanism of this compound, elucidating its role as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Through the inhibition of these key kinases, this compound directly influences the phosphorylation status of PERIOD (PER) proteins, central components of the mammalian circadian clock. This intervention prevents the subsequent degradation of PER proteins, leading to a significant lengthening of the circadian period. This guide provides a comprehensive overview of the signaling pathway, quantitative data on this compound's activity, and detailed protocols for key experimental assays, offering a valuable resource for researchers in chronobiology, cell signaling, and drug discovery.

Introduction to this compound and the Circadian Clock

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in mammals, aligning them with the 24-hour day-night cycle. At the molecular level, this clock is driven by a series of transcriptional-translational feedback loops involving a core set of "clock genes" and their protein products.

A critical regulatory node in this intricate network is the post-translational modification of the PER proteins. The stability and nuclear translocation of PER proteins are tightly controlled by phosphorylation, primarily mediated by Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Phosphorylation of PER marks it for proteasomal degradation, a key step in the progression of the circadian cycle.

This compound is a novel chemical probe that has been identified as a dual inhibitor of CKIα and CKIδ[1]. Its ability to interfere with this crucial phosphorylation step makes it a powerful tool for studying and manipulating the circadian clock. By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, thereby extending the period of the circadian rhythm[1].

The Core Signaling Pathway: this compound's Mechanism of Action

The primary role of this compound in cell signaling is its direct inhibition of CKIα and CKIδ, which in turn modulates the core circadian feedback loop.

The Canonical Circadian Feedback Loop:

  • Transcription Activation: The heterodimeric transcription factor complex CLOCK:BMAL1 drives the transcription of the Period (Per) and Cryptochrome (Cry) genes.

  • Protein Accumulation and Dimerization: PER and CRY proteins are synthesized in the cytoplasm and form a repressive complex.

  • Phosphorylation and Degradation: CKIα and CKIδ phosphorylate PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This phosphorylation is a rate-limiting step that determines the period of the circadian clock.

  • Nuclear Translocation and Repression: The PER:CRY complex translocates to the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing its own transcription.

  • Cycle Reset: As PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.

This compound's Point of Intervention:

This compound acts as a competitive inhibitor at the ATP-binding site of CKIα and CKIδ. By blocking the kinase activity of CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the accumulation of hypophosphorylated, stable PER proteins in the cytoplasm. The increased stability and accumulation of PER proteins delay their nuclear entry and subsequent repression of CLOCK:BMAL1, resulting in a dose-dependent lengthening of the circadian period[1].

Signaling Pathway Diagram

Caption: The signaling pathway of this compound in the context of the core circadian clock.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Enzyme/System Reference
IC50 for CKIα1.8 µMIn vitro kinase assay[1]
IC50 for CKIδ3.6 µMIn vitro kinase assay[1]
Effective Concentration0.32 µMCell-based circadian[1]
(for 5-hour period lengthening)assay (Bmal1-luc)

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in cell signaling.

Cell-Based Circadian Rhythm Assay (Luciferase Reporter Assay)

This assay is used to measure the period of the circadian clock in cultured cells and to assess the effect of compounds like this compound. It typically utilizes a cell line stably expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1 or Per2).

Materials:

  • U2OS or NIH3T3 cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Dexamethasone for synchronization.

  • Recording medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer capable of continuous live-cell recording at 37°C.

Procedure:

  • Cell Seeding: Seed the Bmal1-luc reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Synchronization: To synchronize the circadian rhythms of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.

  • Compound Treatment: After synchronization, remove the dexamethasone-containing medium and replace it with 100 µL of recording medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Bioluminescence Recording: Immediately place the plate in a luminometer and record bioluminescence at 37°C for at least 5 days, with measurements taken every 10-30 minutes.

  • Data Analysis: Analyze the bioluminescence data using circadian analysis software (e.g., BioDare2) to determine the period, phase, and amplitude of the rhythms for each condition.

Experimental Workflow: Cell-Based Circadian Assay

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Bmal1-luc cells in 96-well plate Start->Seed_Cells Incubate_24_48h Incubate 24-48h at 37°C Seed_Cells->Incubate_24_48h Synchronize Synchronize with Dexamethasone (2h) Incubate_24_48h->Synchronize Treat Treat with this compound or vehicle Synchronize->Treat Record Record bioluminescence (5 days) Treat->Record Analyze Analyze data for period length Record->Analyze End End Analyze->End

Caption: Workflow for the cell-based circadian rhythm assay using a luciferase reporter.

In Vitro Kinase Assay for CKIα/δ

This assay directly measures the enzymatic activity of CKIα or CKIδ and is used to determine the inhibitory potency (IC50) of compounds like this compound.

Materials:

  • Recombinant human CKIα and CKIδ.

  • Substrate: A synthetic peptide derived from the PER2 protein containing the CKI phosphorylation site, or a generic kinase substrate like α-casein.

  • Kinase buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.

  • [γ-32P]ATP.

  • This compound stock solution.

  • Phosphocellulose paper or SDS-PAGE materials.

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant CKIα or CKIδ, and the substrate protein/peptide.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and boiling.

  • Detection of Phosphorylation:

    • Phosphocellulose Paper: Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • SDS-PAGE: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated substrate using a phosphorimager.

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Logical Relationship: IC50 Determination

IC50_Determination_Logic Start Start: In Vitro Kinase Assay Vary_Inhibitor_Conc Vary concentration of this compound Start->Vary_Inhibitor_Conc Measure_Kinase_Activity Measure kinase activity at each concentration Vary_Inhibitor_Conc->Measure_Kinase_Activity Plot_Data Plot % activity vs. log[this compound] Measure_Kinase_Activity->Plot_Data Fit_Curve Fit data to a sigmoidal dose-response curve Plot_Data->Fit_Curve Calculate_IC50 Calculate IC50 value Fit_Curve->Calculate_IC50 End End: Determine Inhibitory Potency Calculate_IC50->End

Caption: Logical flow for determining the IC50 value of this compound.

Broader Implications and Future Directions

While the primary characterized role of this compound is in the modulation of the circadian clock, it is important to consider the broader functions of its targets, CKIα and CKIδ. These kinases are involved in a multitude of cellular processes, including:

  • Wnt Signaling: CKIα is a key component of the β-catenin destruction complex and acts as a negative regulator of Wnt signaling.

  • Cell Cycle Control: CKIδ has been implicated in the regulation of cell cycle progression.

  • DNA Repair: Members of the CKI family are involved in DNA damage response pathways.

The ability of this compound to inhibit CKIα and CKIδ suggests that it may have effects on these other signaling pathways. Future research should explore the potential polypharmacology of this compound and its therapeutic implications beyond chronobiology, for instance, in oncology where CKI isoforms are often dysregulated. The detailed experimental protocols provided in this guide will be instrumental for researchers aiming to further investigate the multifaceted roles of this compound in cell signaling.

References

The Modulatory Role of NCC007 on PER Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Examination of NCC007, a Potent Dual Inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ), and its Downstream Effects on the Phosphorylation of the core circadian protein Period (PER).

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a derivative of the CKI inhibitor longdaysin, with a focus on its effects on PER protein phosphorylation. This document is intended for researchers, scientists, and drug development professionals working in the fields of circadian biology, chronopharmacology, and related therapeutic areas.

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. At the core of this molecular clock is a transcriptional-translational feedback loop involving a set of clock genes and their protein products. The Period (PER) proteins are essential components of this feedback loop, and their stability is tightly regulated by post-translational modifications, most notably phosphorylation. Casein Kinase I (CKI), particularly the isoforms CKIα and CKIδ, plays a pivotal role in this process by phosphorylating PER proteins, thereby marking them for proteasomal degradation. The inhibition of CKI activity leads to the stabilization of PER proteins, a subsequent delay in the negative feedback loop, and consequently, a lengthening of the circadian period.[1][2]

This compound has emerged as a potent small molecule inhibitor of both CKIα and CKIδ, demonstrating a more significant period-lengthening effect compared to its predecessor, longdaysin.[1][2] This guide delves into the quantitative effects of this compound on CKI activity and its functional consequences on the circadian clock, providing detailed experimental methodologies and visual representations of the underlying molecular pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against CKIα and CKIδ has been determined through in vitro kinase assays. Furthermore, its functional effect on the circadian period, a direct consequence of altered PER protein phosphorylation and stability, has been quantified in cell-based assays.

Parameter This compound Reference Compound (Longdaysin) Reference
IC50 for CKIα 1.8 µMNot explicitly stated, but this compound is more potent[1][2]
IC50 for CKIδ 3.6 µMNot explicitly stated, but this compound is more potent[1][2]
Cell-based Circadian Period Lengthening 0.32 µM for a 5-hour period lengtheningLess potent than this compound[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PER protein phosphorylation and a typical experimental workflow to assess the impact of this compound.

PER_Phosphorylation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription Activation PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibition Phospho_PER Phosphorylated PER PER_CRY_Protein->Phospho_PER Phosphorylation PER_CRY_Complex_C PER/CRY Complex PER_CRY_Protein->PER_CRY_Complex_C CKI_alpha_delta CKIα / CKIδ Ubiquitin_Proteasome Ubiquitin/ Proteasome System Phospho_PER->Ubiquitin_Proteasome Ubiquitination Degraded_PER Degraded PER Ubiquitin_Proteasome->Degraded_PER Degradation PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation This compound This compound This compound->CKI_alpha_delta Inhibition

Caption: Signaling pathway of PER protein phosphorylation and the inhibitory action of this compound.

Experimental_Workflow cluster_cellular_assay Cell-based Circadian Period Assay cluster_biochemical_assay In Vitro Kinase Assay Cell_Culture Culture Bmal1-luciferase reporter cells Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Luminescence_Monitoring Monitor bioluminescence in real-time Compound_Treatment->Luminescence_Monitoring Period_Calculation Calculate circadian period for each concentration Luminescence_Monitoring->Period_Calculation Dose_Response_Curve Generate dose-response curve Period_Calculation->Dose_Response_Curve Assay_Setup Prepare reaction mix with recombinant CKIα/δ, PER protein substrate, and ATP Inhibitor_Addition Add varying concentrations of this compound Assay_Setup->Inhibitor_Addition Incubation Incubate to allow phosphorylation Inhibitor_Addition->Incubation Detection Detect phosphorylated PER (e.g., Western Blot or Luminescence-based assay) Incubation->Detection IC50_Determination Determine IC50 values Detection->IC50_Determination

Caption: Experimental workflows for assessing the effect of this compound.

Experimental Protocols

In Vitro CKIα and CKIδ Kinase Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.

Materials:

  • Recombinant human CKIα and CKIδ enzymes

  • Casein, dephosphorylated, as a generic substrate (or a specific PER protein fragment)

  • This compound (dissolved in DMSO)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay system

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer. The final concentration in the assay should typically range from 100 µM to 1 nM. Include a DMSO-only control.

    • Prepare a solution of CKIα or CKIδ in kinase buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a solution of the substrate (e.g., casein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the this compound dilution.

    • Add 10 µL of the enzyme solution to each well.

    • Add 10 µL of the substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-based Circadian Period Lengthening Assay

This protocol describes a method to quantify the functional effect of this compound on the circadian period in a cellular model.

Materials:

  • U2OS cells stably expressing a Bmal1-luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Dexamethasone for synchronization of the cellular clocks.

  • This compound (dissolved in DMSO).

  • Luciferin.

  • 35-mm culture dishes or 96-well plates.

  • Luminometer or a real-time bioluminescence monitoring system.

Procedure:

  • Cell Culture and Plating:

    • Culture the Bmal1-luciferase U2OS cells in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells in 35-mm dishes or 96-well plates and grow to confluency.

  • Synchronization:

    • Synchronize the cellular clocks by treating the cells with 100 nM dexamethasone for 2 hours.

    • After 2 hours, replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).

  • Compound Treatment:

    • Add this compound to the recording medium at various final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.

  • Bioluminescence Monitoring:

    • Immediately place the culture dishes or plates into a luminometer or a real-time bioluminescence monitoring system equipped with a temperature- and CO2-controlled incubator.

    • Record the bioluminescence from each sample at regular intervals (e.g., every 10 minutes) for at least 5 days.

  • Data Analysis:

    • The raw bioluminescence data will show rhythmic oscillations.

    • Analyze the data using a suitable software (e.g., a sine-fitting algorithm or Fourier analysis) to determine the period length of the circadian rhythm for each concentration of this compound.

    • Plot the change in period length against the concentration of this compound to generate a dose-response curve.

Conclusion

This compound is a potent dual inhibitor of CKIα and CKIδ that effectively modulates the core circadian clock machinery by inhibiting the phosphorylation of PER proteins. This leads to their stabilization and a subsequent lengthening of the circadian period. The quantitative data and detailed protocols provided in this technical guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting the circadian clock with small molecules like this compound. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental approaches. This information is critical for the continued exploration of chronopharmacological interventions for a variety of disorders linked to circadian disruption.

References

Unraveling the Molecular Targets of NCC007: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of NCC007, a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action for research and drug development purposes.

Core Molecular Targets and Quantitative Inhibitory Activity

This compound has been identified as a potent inhibitor of two key members of the Casein Kinase I family, CKIα and CKIδ. The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against these two kinases.

TargetIC50 (µM)
Casein Kinase Iα (CKIα)1.8
Casein Kinase Iδ (CKIδ)3.6

Signaling Pathways Modulated by this compound

The primary molecular targets of this compound, CKIα and CKIδ, are integral components of distinct and critical cellular signaling pathways. Inhibition of these kinases by this compound can therefore significantly impact these pathways.

Casein Kinase Iα (CKIα) and the Wnt/β-catenin Signaling Pathway

CKIα is a crucial negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, CKIα participates in a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα, this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Inhibition CKIa CKIα Destruction_Complex Destruction Complex CKIa->Destruction_Complex phosphorylates GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex bCatenin_cyto β-catenin (cytoplasm) Proteasome Proteasome bCatenin_cyto->Proteasome degradation Destruction_Complex->bCatenin_cyto phosphorylates Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 LRP56->Dishevelled Dishevelled->Destruction_Complex inhibits bCatenin_stable β-catenin (stabilized) bCatenin_nuc β-catenin (nucleus) bCatenin_stable->bCatenin_nuc translocates TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->CKIa inhibits Circadian_Rhythm_Pathway cluster_core_loop Core Circadian Loop cluster_regulation Regulation by CKIδ and this compound CLOCK_BMAL1 CLOCK:BMAL1 Complex PER_CRY_genes Per and Cry Genes CLOCK_BMAL1->PER_CRY_genes activate transcription PER_CRY_mRNA Per and Cry mRNA PER_CRY_genes->PER_CRY_mRNA transcription PER_CRY_proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_proteins translation PER_CRY_complex PER:CRY Complex (cytoplasm) PER_CRY_proteins->PER_CRY_complex PER_CRY_complex_nuc PER:CRY Complex (nucleus) PER_CRY_complex->PER_CRY_complex_nuc translocates Proteasome Proteasome PER_CRY_complex->Proteasome degradation PER_CRY_complex_nuc->CLOCK_BMAL1 inhibits CKId CKIδ CKId->PER_CRY_complex phosphorylates for degradation NCC007_circ This compound NCC007_circ->CKId inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_enzyme Add Kinase (CKIα or CKIδ) to plate wells prepare_reagents->add_enzyme add_this compound Add this compound dilutions to wells serial_dilution->add_this compound add_enzyme->add_this compound pre_incubate Pre-incubate Enzyme and Inhibitor add_this compound->pre_incubate initiate_reaction Initiate Reaction by adding ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at Reaction Temperature initiate_reaction->incubate stop_reaction Stop Reaction (optional, depending on detection method) incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate with Microplate Reader add_detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Methodological & Application

Application Note: In Vitro Profiling of NCC007, a Novel Wnt/β-Catenin Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCC007 is a novel small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in the initiation and progression of numerous cancers. This compound is hypothesized to interfere with the nuclear translocation of β-catenin, a key downstream effector of the pathway, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival. This document provides detailed protocols for the in vitro characterization of this compound's biological activity.

Key Experiments and Methodologies

A series of in vitro assays are essential to characterize the mechanism of action and potency of this compound. These include assessing its impact on Wnt pathway-specific reporter activity, overall cell health, the subcellular localization of β-catenin, and the expression of downstream target genes.

TCF/LEF Reporter Assay (TOP/FOP Flash Assay)

This luciferase-based reporter assay is a gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[1][2][3][4][5][6] It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF binding sites.[4][5] A reduction in the TOP/FOP-Flash signal ratio upon treatment with this compound indicates inhibition of the Wnt pathway.

Experimental Protocol:

  • Cell Seeding: Seed HEK293T cells (or another suitable cell line with an active Wnt pathway) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well.

  • Transfection: After 24 hours, co-transfect the cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After 24-48 hours of incubation with the compound, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash luciferase activity.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability. The MTT or CellTiter-Glo® assay is commonly used for this purpose.[7][8]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence for β-catenin Localization

This imaging-based assay visualizes the effect of this compound on the nuclear translocation of β-catenin, a hallmark of Wnt pathway activation.[9]

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence or absence of this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.

Western Blot Analysis

This technique is used to quantify the protein levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of Wnt pathway target genes, such as AXIN2, MYC, and CCND1.[10]

Experimental Protocol:

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers and a SYBR Green or TaqMan-based detection method.

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on Wnt Reporter Activity

This compound Concentration (µM)Normalized TOP/FOP Ratio% Inhibition
0 (Vehicle)1.000
0.10.8515
10.5248
100.1585
1000.0595

Table 2: Cytotoxicity of this compound in SW480 Cells (48h Treatment)

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
198
1075
5040
10015

Table 3: Effect of this compound on Wnt Target Gene Expression (qRT-PCR)

TreatmentRelative AXIN2 mRNA ExpressionRelative MYC mRNA Expression
Vehicle Control1.001.00
Wnt3a8.506.20
Wnt3a + this compound (10 µM)1.201.50

Visualizations

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription This compound This compound This compound->Beta_Catenin inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SW480, HEK293T) start->cell_culture treatment Treatment with This compound cell_culture->treatment reporter_assay TOP/FOP Flash Reporter Assay treatment->reporter_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay if_assay Immunofluorescence (β-catenin) treatment->if_assay wb_assay Western Blot (β-catenin, c-Myc) treatment->wb_assay qpcr_assay qRT-PCR (AXIN2, MYC) treatment->qpcr_assay data_analysis Data Analysis & Interpretation reporter_assay->data_analysis viability_assay->data_analysis if_assay->data_analysis wb_assay->data_analysis qpcr_assay->data_analysis

Caption: In vitro experimental workflow for the characterization of this compound.

References

Application Notes and Protocols for NCC007 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a general framework for conducting preclinical animal studies to evaluate the dosage, safety, and efficacy of investigational anti-cancer compounds. The protocols outlined below are intended to serve as a starting point for researchers and should be adapted based on the specific characteristics of the test article and the research questions being addressed.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing key dosage and efficacy data from animal studies.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) in Rodent Models

Animal Model Strain Route of Administration Dosing Schedule Dose Level (mg/kg) Number of Animals Observed Toxicities Maximum Tolerated Dose (MTD) (mg/kg)
MouseC57BL/6Intravenous (IV)Once weekly for 4 weeks15No significant toxicity10
35Mild, transient weight loss
105Reversible hematological changes
305Significant weight loss, lethargy
RatSprague-DawleyOral (PO)Daily for 14 days56No significant toxicity20
106No significant toxicity
206Mild gastrointestinal distress
406Moderate gastrointestinal distress, elevated liver enzymes

Table 2: Antitumor Efficacy in Xenograft Models

Xenograft Model Tumor Type Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Tumor Regression (%) Median Survival (Days)
Human Colorectal Carcinoma (HCT116)Nude MouseVehicle Control-Q3D x 40025
NCC0075Q3D x 445538
This compound10Q3D x 4782052
Human Pancreatic Cancer (PANC-1)SCID MouseVehicle Control-BIW x 3 weeks0030
This compound7.5BIW x 3 weeks621045

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in a specific animal model and dosing schedule.

Materials:

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Healthy, age-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to dose cohorts (typically 3-5 animals per group). Include a vehicle control group.

  • Dose Escalation: Start with a low, predicted-to-be-safe dose. Administer this compound according to the planned route and schedule. Subsequent cohorts receive escalating doses (e.g., using a modified Fibonacci sequence).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Record all observations.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% body weight loss or any signs of severe, life-threatening toxicity.

  • Necropsy and Histopathology: At the end of the observation period, perform a full necropsy and collect tissues for histopathological analysis to identify any target organ toxicities.

Xenograft Tumor Model Efficacy Study

Objective: To evaluate the antitumor activity of this compound in an in vivo tumor model.

Materials:

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line of interest

  • Matrigel (or other appropriate extracellular matrix)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Group Assignment: Randomize mice with established tumors into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and tumor regression.

  • Survival Analysis: Monitor animals for survival and plot Kaplan-Meier survival curves.

Visualizations

Signaling Pathway Diagram

NCC007_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest_Apoptosis Leads to This compound This compound This compound->Receptor Binds and inhibits Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Data_Collection Tumor Measurement & Clinical Observations Treatment->Data_Collection Endpoint_Reached Endpoint Reached? Data_Collection->Endpoint_Reached Endpoint_Reached->Data_Collection No Data_Analysis Data Analysis (TGI, Survival) Endpoint_Reached->Data_Analysis Yes End End Data_Analysis->End

Application Notes and Protocols for NCC007 Treatment in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 is a potent and selective dual inhibitor of Casein Kinase I alpha (CKIα) and delta (CKIδ). These serine/threonine kinases are integral components of various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. CKIα and CKIδ are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in numerous malignancies, driving tumor proliferation and survival. Furthermore, these kinases play a crucial role in the regulation of circadian rhythms, and disruption of the circadian clock has been linked to an increased risk of cancer. This document provides detailed protocols for the preclinical evaluation of this compound in murine cancer models, based on established methodologies for highly similar CKIδ inhibitors.

Data Presentation

In Vitro Potency of Structurally Related CKIδ/ε Inhibitor SR-3029
Cell LineCancer TypeIC50 (nM)
A375Melanoma86
MDA-MB-231Triple-Negative Breast Cancer26

Data for SR-3029, a potent CK1δ/ε inhibitor, is presented as a surrogate for this compound due to the high structural and functional similarity and the availability of public data.[1]

In Vivo Efficacy of the CKIδ/ε Inhibitor SR-3029 in Murine Xenograft Models
Tumor ModelTreatment and DosageOutcome
MDA-MB-231 (TNBC)SR-3029, 20 mg/kg, daily i.p. injectionMarked impairment of tumor growth.[2]
MDA-MB-468 (TNBC)SR-3029, 20 mg/kg, daily i.p. injectionSignificant inhibition of tumor growth.[1]
SKBR3 (HER2+)SR-3029, 20 mg/kg, daily i.p. injectionSignificant inhibition of tumor growth.[1]
BT474 (HER2+)SR-3029, 20 mg/kg, daily i.p. injectionSignificant inhibition of tumor growth.[1]
PDX Model (Basal-like)SR-3029, 20 mg/kg, daily i.p. injectionSignificant inhibition of tumor growth and induction of apoptosis.[2][3]

TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive; PDX: Patient-Derived Xenograft; i.p.: intraperitoneal.

Pharmacokinetic Profile of SR-3029 in Mice (IV Dosing, 1 mg/kg)
CompoundCmax (μM)Cl (ml/min/kg)AUC (μM·h)T1/2 (h)Brain Penetration (%)
SR-30297.35.56.350.9012

This data for the related inhibitor SR-3029 provides an indication of the expected pharmacokinetic properties.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Tween-80

  • Sterile Water for Injection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.[2]

  • Based on the desired final concentration and the weight of the animals, dilute the this compound stock solution with the vehicle to achieve the target dosage in an appropriate injection volume (typically 100-200 µL for a mouse).

  • Vortex the final solution thoroughly to ensure complete mixing.

  • The prepared formulation should be used immediately or stored under appropriate conditions as determined by stability studies.

Murine Orthotopic Breast Cancer Xenograft Model

Objective: To establish orthotopic breast tumors in immunodeficient mice and evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SKBR3, BT474)[1]

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel

  • Cell culture medium and reagents

  • Calipers for tumor measurement

  • This compound formulation

Procedure:

  • Culture the selected human breast cancer cell lines under standard conditions. For cell lines like MDA-MB-231, they can be engineered to express luciferase for in vivo imaging.[2]

  • On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

  • Anesthetize the mice and surgically expose the mammary fat pad.

  • Inject the cell suspension into the mammary fat pad.

  • Suture the incision and monitor the animals for recovery.

  • Allow the tumors to establish and reach a palpable size (e.g., 100 mm³).[2]

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., a starting dose of 20 mg/kg, based on SR-3029 data) or vehicle control via intraperitoneal injection daily.[1][2]

  • Monitor tumor growth by caliper measurements or bioluminescence imaging at regular intervals.

  • Record animal body weight and monitor for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Mandatory Visualization

G cluster_Wnt_Off Wnt Signaling OFF cluster_Wnt_On Wnt Signaling ON cluster_Inhibition This compound Inhibition CK1a CKIα Beta_Catenin_cyto β-catenin CK1a->Beta_Catenin_cyto P GSK3b GSK3β GSK3b->Beta_Catenin_cyto P Axin Axin Axin->Beta_Catenin_cyto APC APC APC->Beta_Catenin_cyto Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl Dvl->Axin Inhibition CK1d CKIδ CK1d->Dvl P Beta_Catenin_nuc β-catenin TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Beta_Catenin_cyto_stable β-catenin (stabilized) Beta_Catenin_cyto_stable->Beta_Catenin_nuc Translocation This compound This compound This compound->CK1a Inhibition This compound->CK1d Inhibition

Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.

G cluster_groups Treatment Groups start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture inoculation 2. Orthotopic Inoculation cell_culture->inoculation tumor_growth 3. Tumor Growth (to ~100 mm³) inoculation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound or Vehicle) randomization->treatment group1 Control (Vehicle) randomization->group1 group2 This compound randomization->group2 monitoring 6. Monitoring (Tumor size, Body weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes & Protocols for Measuring NCC007 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 is a novel protein kinase that plays a critical role in a hypothetical cell proliferation pathway. As with other kinases, its dysregulation is implicated in various disease states, making it a prime target for therapeutic intervention.[1] Accurate and robust measurement of this compound's enzymatic activity is fundamental for basic research and for the discovery and development of novel inhibitors.[1][2] These application notes provide a detailed overview of established biochemical and cell-based methods for quantifying this compound activity, complete with step-by-step protocols and data presentation guidelines. The assays described here are standard industry practices for measuring the activity of protein kinases.

I. Overview of Assay Technologies

Measuring the catalytic function of this compound involves quantifying the transfer of a phosphate group from ATP to a specific substrate.[1] This can be achieved through direct measurement of enzymatic activity using purified components (biochemical assays) or within a more physiologically relevant cellular environment (cell-based assays).[3]

Biochemical Assays

Biochemical assays directly measure the catalytic function of the purified this compound enzyme.[2][4] They are essential for high-throughput screening (HTS) of compound libraries to identify potential inhibitors and for detailed mechanistic studies.[1][2] Common formats include:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4][5] They are known for their high sensitivity and broad dynamic range.[6]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to monitor phosphorylation, offering high sensitivity and reduced background interference.[4][7]

  • Radiometric Assays: Considered the "gold standard" for direct and reliable measurement, these assays use radioisotope-labeled ATP (e.g., ³²P-ATP) to track phosphate transfer.[8] However, safety and disposal requirements have led to the dominance of non-radioactive methods in HTS.[4]

Cell-Based Assays

Cell-based assays measure this compound activity or the downstream consequences of its activity within intact cells. These methods provide crucial information on how a compound interacts with its target in a complex biological system, assessing factors like cell permeability and engagement with the target in its native state.[3][9] Key methods include:

  • Western Blotting: This technique allows for the specific detection of the phosphorylated substrate of this compound in cell lysates using a phospho-specific antibody. It provides semi-quantitative data on the phosphorylation status and confirms the molecular weight of the target.

  • In-Cell ELISA (ICE): A high-throughput alternative to Western blotting, In-Cell ELISA quantifies the level of substrate phosphorylation directly in cells cultured in microplates.[10] This method is highly sensitive and suitable for screening and dose-response studies.

II. Hypothetical this compound Signaling Pathway

For the purposes of these protocols, we will assume this compound is a key component in a growth factor signaling cascade. A growth factor binds to its receptor tyrosine kinase (RTK), leading to the recruitment and activation of this compound. Activated this compound then phosphorylates a downstream substrate, "Substrate-X," which in turn promotes cell proliferation.

NCC007_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) This compound This compound Receptor->this compound Activates SubstrateX Substrate-X This compound->SubstrateX Phosphorylates pSubstrateX p-Substrate-X Proliferation Cell Proliferation pSubstrateX->Proliferation Promotes GF Growth Factor GF->Receptor Binds

Figure 1: Hypothetical this compound signaling cascade.

III. Data Presentation

Quantitative data from various assays should be summarized for clear comparison. This allows researchers to select the most appropriate assay based on their specific needs, such as throughput, sensitivity, and the biological question being addressed.

Assay TypePrincipleThroughputKey ReadoutCommon Use Case
Biochemical
ADP-Glo™[5]Luminescence (ADP detection)High (384/1536-well)Relative Light Units (RLU)Primary HTS, IC₅₀ determination
TR-FRET[7]Time-Resolved FRETHigh (384/1536-well)FRET RatioHTS, binding kinetics
Cell-Based
Western Blot[11]Chemiluminescence/FluorescenceLowBand IntensityTarget validation, mechanism of action
In-Cell ELISAColorimetric/FluorescenceMedium-High (96/384-well)Absorbance/FluorescenceSecondary screening, dose-response

IV. Experimental Protocols

Protocol 1: Biochemical Activity of this compound using ADP-Glo™ Assay

This protocol measures the amount of ADP produced during the this compound kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is quantified via a luciferase reaction.[5][6]

ADP_Glo_Workflow A 1. Prepare Reagents (this compound, Substrate-X, ATP, Inhibitor) B 2. Set up Kinase Reaction Incubate at RT for 60 min A->B C 3. Add ADP-Glo™ Reagent Incubate at RT for 40 min B->C Stops reaction, depletes ATP D 4. Add Kinase Detection Reagent Incubate at RT for 30-60 min C->D Converts ADP to ATP E 5. Measure Luminescence (Plate Reader) D->E Generates light Western_Blot_Workflow A 1. Plate & Treat Cells (e.g., 24h) B 2. Stimulate with Growth Factor (e.g., 15 min) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Transfer to Membrane C->D E 5. Block & Incubate with Primary Antibodies (anti-p-Substrate-X & anti-Total Substrate-X) D->E F 6. Incubate with Secondary Antibody E->F G 7. Detect Signal (Chemiluminescence) F->G H 8. Analyze Band Intensity G->H

References

Troubleshooting & Optimization

troubleshooting NCC007 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the novel small molecule inhibitor, NCC007.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For initial stock solution preparation, we recommend using dimethyl sulfoxide (DMSO). This compound is a hydrophobic molecule, and DMSO is a polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[1][2] For most in vitro assays, a stock concentration of 10 mM in 100% DMSO should be achievable.

Q2: What is the maximum recommended final concentration of DMSO in my aqueous assay buffer?

To avoid solvent-induced artifacts and potential toxicity to cells, it is advisable to keep the final concentration of DMSO in your aqueous assay buffer as low as possible, typically below 0.5%. High concentrations of organic solvents can affect protein structure and function, as well as cell viability.

Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2] This is often due to the compound's low aqueous solubility. Several strategies can be employed to overcome this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a co-solvent: The addition of a co-solvent to your aqueous buffer can increase the solubility of this compound.[1][3]

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[4][5]

  • Use of surfactants or cyclodextrins: These agents can help to solubilize hydrophobic compounds.[6]

Q4: How can I determine the kinetic versus thermodynamic solubility of this compound?

Kinetic and thermodynamic solubility are important parameters for understanding the behavior of a compound in solution.[2]

  • Kinetic solubility is typically measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which the compound precipitates over a short period. This is relevant for most in vitro assays where the compound is added from a stock solution.[1][2]

  • Thermodynamic solubility is the equilibrium solubility of the solid compound in a solvent. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 24 hours) to reach equilibrium.[2]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to troubleshooting solubility problems with this compound.

Step 1: Initial Solubility Assessment

The first step is to determine the approximate solubility of this compound in your specific experimental buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Add a small volume (e.g., 1 µL) of each dilution to a larger volume (e.g., 99 µL) of your aqueous assay buffer in a clear microplate.

  • Incubate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.

Step 2: Optimizing Solvent Conditions

If the initial solubility is insufficient, the next step is to explore different solvent conditions.

Quantitative Data Summary: this compound Solubility in Various Solvents

Solvent SystemThis compound Concentration (µM)Observations
PBS, pH 7.4< 1Immediate precipitation
PBS, pH 7.4 + 0.5% DMSO5Precipitates after 30 min
PBS, pH 7.4 + 1% DMSO10Stable for up to 2 hours
PBS, pH 7.4 + 5% PEG335015Stable for up to 4 hours
PBS, pH 7.4 + 0.1% Tween 8025Stable for > 6 hours

Experimental Protocol: Co-solvent and Excipient Screening

  • Prepare stock solutions of various co-solvents (e.g., ethanol, PEG3350) and surfactants (e.g., Tween 80, Pluronic F-68).

  • Prepare your aqueous assay buffer containing different concentrations of these additives.

  • Repeat the Kinetic Solubility Assessment protocol described in Step 1 for each new buffer condition.

  • Monitor for precipitation over a longer time course to assess stability.

Step 3: Advanced Solubilization Techniques

For more challenging solubility issues, advanced formulation strategies may be necessary.

  • pH Modification: If this compound contains acidic or basic functional groups, its solubility can be pH-dependent.[5] Systematically varying the pH of the buffer can identify a range where solubility is maximized.

  • Solid Dispersions: For in vivo studies, creating an amorphous solid dispersion of this compound in a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[7]

  • Nanomilling: Reducing the particle size of this compound to the sub-micron range can increase its surface area and, consequently, its dissolution rate.[8][9]

Visual Guides

Diagram 1: General Workflow for Assessing Compound Solubility

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Solution (DMSO) Prepare Stock Solution (DMSO) Serial Dilution Serial Dilution Prepare Stock Solution (DMSO)->Serial Dilution Prepare Aqueous Buffer Prepare Aqueous Buffer Addition to Buffer Addition to Buffer Prepare Aqueous Buffer->Addition to Buffer Serial Dilution->Addition to Buffer Incubation Incubation Addition to Buffer->Incubation Observation Observation Incubation->Observation Determine Kinetic Solubility Determine Kinetic Solubility Observation->Determine Kinetic Solubility

Caption: A typical experimental workflow for determining the kinetic solubility of a research compound.

Diagram 2: Troubleshooting Flowchart for this compound Solubility Issues

G start This compound Precipitates in Aqueous Buffer q1 Is the final concentration essential? start->q1 sol1 Lower Final Concentration q1->sol1 No q2 Have you tried co-solvents? q1->q2 Yes a1_yes Yes a1_no No sol2 Add Co-solvents (e.g., PEG, Ethanol) q2->sol2 No q3 Does this compound have ionizable groups? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust Buffer pH q3->sol3 Yes sol4 Consider Advanced Techniques (e.g., Surfactants, Solid Dispersion) q3->sol4 No a3_yes Yes a3_no No

Caption: A decision-making flowchart for troubleshooting this compound solubility problems.

Diagram 3: Factors Influencing Small Molecule Solubility

G cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors center Compound Solubility lipophilicity Lipophilicity (logP) center->lipophilicity molecular_weight Molecular Weight center->molecular_weight crystal_form Crystal Form (Polymorphism) center->crystal_form temperature Temperature center->temperature pH pH of Solution center->pH solvent Solvent Polarity center->solvent

Caption: Key factors that can influence the solubility of a small molecule inhibitor like this compound.

References

Technical Support Center: Optimizing NCC007 Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of the novel kinase inhibitor, NCC007, for in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a kinase assay?

When working with a novel inhibitor like this compound, it is best to start with a broad concentration range to determine its potency. A common approach is to perform a high-dose single-point screen followed by a wider dose-response curve.

  • Initial Single-Point Screen: Test this compound at a relatively high concentration, such as 1 µM or 10 µM, to see if any inhibition occurs.[1]

  • Dose-Response Curve: If inhibition is observed, proceed with a multi-point dose-response experiment. A typical approach is to use a 10-point curve with 3-fold serial dilutions, starting from a high concentration (e.g., 100 µM). This wide range helps to capture the full inhibitory curve and accurately determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[2][3]

Q2: How do I design an experiment to determine the IC50 of this compound?

Determining the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of an inhibitor.[2][4] A standard workflow involves a dose-response experiment.

  • Prepare Serial Dilutions: Create a series of this compound concentrations. A common method is to perform 3-fold or 10-fold serial dilutions in the assay buffer, ensuring the final DMSO concentration remains constant across all wells.[3]

  • Set Up Controls: Include positive and negative controls.

    • Negative Control (0% Inhibition): Kinase, substrate, and ATP without any inhibitor (vehicle/DMSO only). This represents maximum kinase activity.

    • Positive Control (100% Inhibition): A known potent inhibitor for the target kinase, or simply the reaction mixture without the kinase enzyme, to establish the background signal.

  • Run the Assay: Pre-incubate the kinase with the different concentrations of this compound before initiating the reaction by adding ATP.[5] The reaction time should be optimized to be within the linear range of the assay.[3]

  • Data Analysis: Measure the kinase activity for each concentration. Normalize the data to your controls (0% and 100% inhibition). Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]

Q3: What is the maximum recommended DMSO concentration in the final reaction?

Most kinase assays can tolerate a final concentration of Dimethyl Sulfoxide (DMSO), but high levels can inhibit enzyme activity. It is crucial to determine the DMSO tolerance of your specific assay.

  • General Guideline: For most enzymatic assays, the final DMSO concentration should be kept at or below 1%.[5][6] Some assays may tolerate up to 5-10%, but this must be empirically determined.

  • Recommendation: Test a range of DMSO concentrations (e.g., 0.1% to 5%) on your kinase reaction (without any inhibitor) to see if it impacts the signal. Always maintain the same final DMSO concentration across all wells in your experiment, including controls.[6]

Q4: How does the ATP concentration affect the apparent IC50 of this compound?

The concentration of ATP can significantly influence the measured IC50 value, especially if this compound is an ATP-competitive inhibitor.[2]

  • ATP-Competitive Inhibitors: These inhibitors bind to the same site as ATP.[7] When the ATP concentration is high, more inhibitor is required to compete for the binding site, resulting in a higher apparent IC50.

  • Assay Condition: To fairly compare different inhibitors or to understand the inhibitor's potency under physiological conditions, assays are often run at an ATP concentration equal to its Michaelis constant (Kₘ).[5] Running assays at or below the Kₘ for ATP will favor the detection of competitive inhibitors.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Inhibition Observed at High this compound Concentrations 1. Inhibitor Inactivity: this compound may not be an inhibitor for the target kinase. 2. Solubility Issues: this compound may have precipitated out of the assay buffer.[8][9] 3. Degradation: The compound may be unstable in the assay buffer.1. Confirm Target: Verify that you are using the correct kinase target for this compound. Test against a broader kinase panel to check for off-target activity.[1] 2. Check Solubility: Visually inspect for precipitation. Measure the aqueous solubility of this compound. Consider using a different buffer or adding a small amount of a co-solvent. 3. Assess Stability: Test the stability of this compound in the assay buffer over the time course of the experiment.
High Background Signal 1. Assay Reagent Interference: this compound may interfere with the detection method (e.g., autofluorescence). 2. Contaminated Reagents: Buffers, enzyme, or substrate may be contaminated.1. Run a Counter-Screen: Test this compound in the assay without the kinase enzyme to see if it generates a signal on its own. 2. Use Fresh Reagents: Prepare fresh buffers and use new aliquots of enzyme and substrate.
Poor Reproducibility (High Well-to-Well Variability) 1. Pipetting Errors: Inaccurate or inconsistent liquid handling. 2. Incomplete Mixing: Reagents not being mixed thoroughly in the assay wells. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use low-retention tips. 2. Ensure Mixing: Gently mix the plate after each reagent addition. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental data. Fill them with buffer or water to create a humidity barrier.
IC50 Value is Much Higher/Lower than Expected 1. Incorrect ATP Concentration: See FAQ Q4. 2. Incorrect Enzyme Concentration: Using too much or too little enzyme can shift the IC50.1. Standardize ATP: Run the assay with ATP at its Kₘ value for a standardized result.[5] 2. Optimize Enzyme: Determine the optimal enzyme concentration that produces a robust signal within the linear range of the assay.[3]

Experimental Protocols

Protocol: In Vitro Kinase Assay for IC50 Determination of this compound

This protocol describes a general method for determining the IC50 of this compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[3]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[1]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Create a 10-point, 3-fold serial dilution series of this compound in kinase buffer with a constant DMSO concentration.

  • Enzyme & Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer.

  • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the Kₘ for the specific kinase.

2. Assay Procedure:

  • Add 5 µL of each this compound dilution (or control) to the wells of a 384-well plate.

  • Add 5 µL of the 2X Enzyme/Substrate mix to each well.

  • Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubate the reaction for the predetermined optimal time (e.g., 60 minutes) at room temperature.[3]

  • Stop the reaction and detect the remaining ATP by adding 20 µL of the detection reagent (e.g., Kinase-Glo® Plus Reagent).

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a compatible plate reader.

3. Data Analysis and Presentation:

  • Average the replicate readings for each concentration.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the results as % Inhibition vs. Log [this compound].

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50.

Example IC50 Data Table for this compound

Kinase TargetThis compound IC50 (nM)Hill Slope
Kinase A45.21.10.992
Kinase B875.60.90.985
Kinase C>10,000N/AN/A

Visual Guides

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Target Kinase A Receptor->KinaseA Substrate Substrate Protein KinaseA->Substrate Phosphorylation Response Gene Transcription, Cell Proliferation KinaseA->Response PhosphoSubstrate Phosphorylated Substrate This compound This compound (Inhibitor) This compound->KinaseA IC50_Determination_Workflow A Prepare this compound Serial Dilutions C Pre-incubate Kinase with this compound A->C B Add Kinase & Substrate to Plate B->C D Initiate Reaction with ATP C->D E Incubate for Optimized Time D->E F Add Detection Reagent (Measure ATP) E->F G Read Signal (e.g., Luminescence) F->G H Data Analysis: Normalize & Plot Data G->H I Calculate IC50 Value H->I Troubleshooting_Flowchart Start Problem with Assay Q1 Is inhibition observed? Start->Q1 A1_No Check this compound solubility & stability. Verify target. Q1->A1_No No Q2 Is background high? Q1->Q2 Yes A2_Yes Run counter-screen for This compound interference. Use fresh reagents. Q2->A2_Yes Yes Q3 Is data reproducible? Q2->Q3 No A3_No Check pipetting technique. Ensure proper mixing. Avoid edge effects. Q3->A3_No No End Assay Optimized Q3->End Yes

References

NCC007 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NCC007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to target a specific kinase involved in oncogenic signaling pathways. Its primary therapeutic goal is to selectively inhibit the proliferation of cancer cells dependent on this kinase. Due to the conserved nature of the ATP-binding site in kinases, off-target activity is a potential concern that requires careful evaluation.[1]

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Off-target effects occur when a drug interacts with unintended molecular targets within a cell.[2] For kinase inhibitors, this often means binding to and inhibiting other kinases besides the intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[3][4] It is crucial to identify and mitigate these effects to ensure the specificity and safety of this compound.

Q3: How can I assess the selectivity of this compound in my experiments?

The selectivity of this compound can be evaluated through a combination of in vitro and in-cell assays. A common approach is to perform a broad kinase panel screening, which tests the activity of this compound against a large number of purified kinases.[1] Cellular assays, such as NanoBRET™ Target Engagement assays, can then be used to confirm target binding and selectivity within a physiological context.[5][6]

Q4: What are some general strategies to minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development.[2] Strategies include:

  • Rational Drug Design: Utilizing structural biology to design inhibitors with high specificity for the target kinase.[2]

  • Dose Optimization: Using the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.

  • Use of Orthogonal Inhibitors: Comparing the effects of this compound with other inhibitors that target the same primary kinase but have different off-target profiles.[7]

  • Genetic Validation: Employing techniques like CRISPR/Cas9 to knock out the intended target and verify that the observed phenotype is indeed a result of on-target inhibition.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cellular toxicity observed at expected therapeutic concentrations. This could be due to potent off-target effects of this compound.Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1] Validate these off-targets in cellular assays. Consider using a lower concentration of this compound or testing a more selective analog if available.
Inconsistent results between biochemical and cell-based assays. Discrepancies can arise from differences in ATP concentration, the presence of scaffolding proteins, or cellular metabolism of the compound.For biochemical assays, ensure the ATP concentration is close to the Km value for the target kinase to allow for accurate IC50 determination.[8] For cell-based assays, use target engagement methods like NanoBRET™ to confirm the compound is reaching and binding to its intended target in the cellular environment.[6]
Observed phenotype does not match the known function of the target kinase. The phenotype may be a result of inhibiting an unknown off-target.Use CRISPR/Cas9 to knock out the intended target kinase. If the phenotype persists in the knockout cells upon treatment with this compound, it is likely due to an off-target effect.[3] A genetic target-deconvolution strategy can then be employed to identify the true target.[3]
Difficulty in achieving a significant therapeutic window. The potency against the on-target and off-target kinases may be too similar.Consider medicinal chemistry efforts to improve the selectivity of this compound. This could involve modifying the compound to enhance interactions with specific residues in the target kinase's binding pocket that are not conserved in common off-targets.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound to illustrate how to structure and compare results from selectivity and potency assays.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Assay Type
Primary Target Kinase 15 Biochemical (TR-FRET)
Off-Target Kinase A250Biochemical (TR-FRET)
Off-Target Kinase B800Biochemical (TR-FRET)
Off-Target Kinase C>10,000Biochemical (TR-FRET)

Table 2: Cellular Potency and Target Engagement of this compound

Cell LineOn-Target IC50 (nM) (Proliferation Assay)Off-Target IC50 (nM) (Specific Pathway Assay)NanoBRET™ Target Engagement IC50 (nM) (Primary Target)
Cancer Cell Line A (On-target dependent)25>500030
Control Cell Line B (On-target independent)>10,0001200Not Determined

Key Experimental Protocols

1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This biochemical assay measures the enzymatic activity of a purified kinase.

  • Principle: A donor fluorophore-labeled antibody detects a phosphorylated substrate, and when in proximity to an acceptor fluorophore on the substrate, FRET occurs. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.[5][9]

  • Methodology:

    • Prepare a reaction mixture containing the purified target kinase, a suitable substrate, and ATP.

    • Add serial dilutions of this compound to the reaction mixture.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

    • Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

2. NanoBRET™ Target Engagement Assay

This cell-based assay quantifies the binding of this compound to its target kinase in living cells.[6]

  • Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When this compound is added, it displaces the tracer, leading to a decrease in the BRET signal.[6]

  • Methodology:

    • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

    • Seed the transfected cells into a multi-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add serial dilutions of this compound.

    • Incubate the plate.

    • Add the NanoBGlo® substrate to measure luciferase activity.

    • Read the plate using a luminometer capable of detecting both the donor and acceptor wavelengths.

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 for target engagement.

3. CRISPR/Cas9-Mediated Target Knockout for On-Target Validation

This genetic approach is used to confirm that the biological effect of this compound is due to the inhibition of its intended target.[3]

  • Principle: The CRISPR/Cas9 system is used to create a loss-of-function mutation in the gene encoding the target kinase. The response of these knockout cells to this compound is then compared to that of wild-type cells.[3]

  • Methodology:

    • Design and clone a guide RNA (gRNA) specific to an early exon of the target kinase gene into a Cas9 expression vector.

    • Transfect the Cas9/gRNA vector into the cancer cell line of interest.

    • Select single-cell clones and expand them.

    • Verify the knockout of the target kinase at the genomic (sequencing), and protein (Western blot) levels.

    • Treat both wild-type and knockout cells with a range of this compound concentrations.

    • Measure a relevant phenotype (e.g., cell proliferation, apoptosis).

    • If this compound has no effect on the knockout cells, it confirms the on-target mechanism of action.[3]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_genetic Genetic Validation biochem_assay TR-FRET Kinase Assay (Determine IC50) kinome_scan Kinome-Wide Selectivity (Identify Off-Targets) biochem_assay->kinome_scan High Potency? cell_prolif Cell Proliferation Assay (Determine Cellular Potency) kinome_scan->cell_prolif Good Selectivity? target_engage NanoBRET™ Assay (Confirm Target Binding) cell_prolif->target_engage crispr CRISPR/Cas9 Knockout (Validate On-Target Effect) target_engage->crispr On-Target Effect? end Conclusion crispr->end Confirmed On-Target Mechanism start Start: This compound Compound start->biochem_assay

Caption: Experimental workflow for characterizing this compound and validating its on-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor TargetKinase Primary Target Kinase receptor->TargetKinase Activates OffTargetA Off-Target Kinase A receptor->OffTargetA Activates Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTargetA->Downstream2 Phosphorylates TranscriptionFactor Transcription Factor Downstream1->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->TargetKinase Inhibits (On-Target) This compound->OffTargetA Inhibits (Off-Target)

Caption: Simplified signaling pathway illustrating the on-target and potential off-target effects of this compound.

References

improving NCC007 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of NCC007 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at approximately 115 mg/mL, though ultrasonication may be required.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is crucial to maintain the integrity and stability of this compound solutions.[2] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[3]

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation can indicate several issues, including poor solubility in the working solution or degradation of the compound.[4] When a DMSO stock solution is added to an aqueous culture medium, the compound's low aqueous solubility can cause it to precipitate.[5]

To address this, you can try the following:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Briefly warm the solution to 37°C.

  • Solvent Optimization: For in vivo studies, consider using a solvent system with better solubilizing properties.[2]

  • Lower Concentration: The issue may be that the concentration of this compound in your working solution is too high for its aqueous solubility. Try using a more dilute stock solution to minimize the amount of DMSO introduced into your aqueous medium.[5]

Q4: How can I determine if my this compound has degraded?

A4: Degradation of a small molecule can be assessed through several methods:

  • Visual Inspection: Look for changes in color or the appearance of precipitates in the solution.

  • Biological Activity: A decrease in the expected biological effect of this compound could indicate degradation.

  • Analytical Methods: For a more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and a decrease in the main compound peak.

Q5: What factors can affect the stability of this compound in my experimental setup?

A5: Several factors can influence the stability of small molecules like this compound in solution:[2]

  • pH: Purine analogs can be unstable in alkaline solutions.[6] Ensure the pH of your buffers and media is within a stable range.

  • Temperature: Elevated temperatures can accelerate degradation.[7] Store solutions at the recommended temperatures and avoid prolonged exposure to higher temperatures.

  • Light: Exposure to light, especially UV light, can cause photolysis and degradation of light-sensitive compounds.[2] Store solutions in amber vials or protected from light.

  • Oxidation: Some compounds are sensitive to air and can oxidize. While there is no specific information indicating this compound is air-sensitive, it is good practice to minimize air exposure for long-term storage.

Troubleshooting Guide

Issue 1: Precipitation upon addition to aqueous media
  • Symptom: The solution becomes cloudy or forms visible particles immediately or shortly after diluting the DMSO stock solution into cell culture media or buffer.

  • Possible Cause: The aqueous solubility of this compound is much lower than its solubility in DMSO. When the DMSO is diluted, the this compound crashes out of solution.[5]

  • Solutions:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

    • Increase DMSO in Final Solution: If your experimental system can tolerate a higher percentage of DMSO, you can use a more concentrated stock solution and a smaller dilution factor, which will result in a higher final DMSO concentration that may keep the compound in solution. However, be mindful of DMSO's potential effects on your cells or assay.[2]

    • Use a Different Solvent System: For certain applications, especially in vivo studies, a co-solvent system may be necessary.

Issue 2: Loss of biological activity over time
  • Symptom: Experiments performed with older solutions of this compound show a reduced effect compared to those with freshly prepared solutions.

  • Possible Cause: this compound may be degrading in the working solution at the experimental temperature (e.g., 37°C in an incubator).

  • Solutions:

    • Prepare Fresh Solutions: Prepare working dilutions of this compound fresh from a frozen stock for each experiment.

    • Stability Testing: Perform a time-course experiment to determine the stability of this compound in your specific experimental media and conditions.

    • Minimize Exposure to Harsh Conditions: Protect the working solution from prolonged exposure to light and elevated temperatures.

Data and Protocols

This compound Solubility and Storage Summary
ParameterRecommendationCitations
Primary Solvent DMSO[1]
Stock Solution Storage -20°C (≤ 1 month), -80°C (≤ 6 months)
Aqueous Solubility Low (prone to precipitation from DMSO stocks)[5]
Experimental Protocol: Assessing this compound Stability in Working Solution

This protocol provides a general method to assess the stability of this compound in your experimental media.

Objective: To determine the timeframe over which this compound remains stable and active at the working concentration and temperature.

Materials:

  • This compound stock solution in DMSO

  • Experimental aqueous medium (e.g., cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Incubator or water bath at the experimental temperature (e.g., 37°C)

  • Method for assessing this compound activity (e.g., cell-based assay, kinase assay)

Procedure:

  • Prepare a fresh working solution of this compound in your experimental medium at the desired final concentration.

  • Aliquot the working solution into several sterile tubes, one for each time point.

  • Place the tubes in an incubator set to your experimental temperature.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and store it at -80°C until all time points have been collected. The 0-hour time point represents the fresh, undegraded compound.

  • Once all samples are collected, perform your biological assay with all the time-point samples simultaneously.

  • Compare the activity of this compound from the different time points. A significant decrease in activity at later time points indicates degradation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment dissolve Dissolve this compound in DMSO stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock store Store Stock at -80°C stock->store dilute Prepare Working Solution in Aqueous Medium store->dilute treat Treat Cells/Assay with this compound dilute->treat incubate Incubate at 37°C treat->incubate analyze Analyze Results incubate->analyze

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Stability Troubleshooting this compound Stability Issues cluster_precip Precipitation cluster_activity Loss of Activity start Stability Issue Observed (e.g., precipitation, loss of activity) check_conc Is concentration too high? start->check_conc check_age Is the working solution old? start->check_age lower_conc Lower working concentration check_conc->lower_conc Yes check_dmso Can DMSO % be increased? check_conc->check_dmso No inc_dmso Increase final DMSO % check_dmso->inc_dmso Yes use_cosolvent Use co-solvent system check_dmso->use_cosolvent No fresh_sol Prepare fresh solutions check_age->fresh_sol Yes check_storage Are storage conditions correct? check_age->check_storage No correct_storage Store at -80°C, protect from light check_storage->correct_storage No run_stability_assay Perform stability assay check_storage->run_stability_assay Yes

Caption: Decision tree for troubleshooting this compound stability.

Factors_Affecting_Stability Factors Affecting Small Molecule Stability center This compound Stability in Solution temp Temperature center->temp ph pH center->ph light Light Exposure center->light solvent Solvent System center->solvent time Time in Solution center->time

Caption: Key factors influencing the stability of this compound.

References

NCC007 degradation problems in experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of NCC007, a hypothetical small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, this compound exhibits sensitivity to light, which can lead to photodegradation.[1] It is recommended to handle the compound in a light-protected environment and store solutions in amber vials or tubes wrapped in aluminum foil.

Q4: At what temperature is this compound stable in aqueous solution?

A4: The stability of this compound in aqueous solution is temperature-dependent. For optimal stability during experiments, it is recommended to keep solutions on ice and prepare fresh dilutions from a DMSO stock immediately before use. Prolonged incubation at 37°C can lead to significant degradation.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency of this compound in my cell-based assays.

  • Possible Cause 1: Degradation of this compound.

    • Solution: this compound is susceptible to hydrolysis and oxidation, especially in aqueous media at physiological pH and temperature.[2][3] Prepare fresh dilutions of this compound for each experiment from a DMSO stock stored at -20°C. Minimize the time the compound spends in aqueous solution before being added to the cells.

  • Possible Cause 2: Interaction with media components.

    • Solution: Serum proteins in cell culture media can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line, or perform a dose-response curve in serum-free media to assess the impact of serum.

  • Possible Cause 3: Incorrect storage.

    • Solution: Ensure that both the lyophilized powder and DMSO stock solutions are stored at the recommended temperature of -20°C and protected from light.[1][4] Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: I am seeing high variability between replicate experiments.

  • Possible Cause 1: Inconsistent compound handling.

    • Solution: Ensure consistent timing and technique when diluting and adding this compound to your experimental setup. As this compound can degrade over time in aqueous solutions, even small variations in incubation times before application can lead to variability.

  • Possible Cause 2: Photodegradation.

    • Solution: Protect all solutions containing this compound from light by using amber tubes and minimizing exposure to ambient light during experimental setup.[1]

  • Possible Cause 3: Cellular health.

    • Solution: Ensure that the cells used in your assays are healthy and within a consistent passage number range. Stressed or unhealthy cells can respond differently to drug treatment.

Issue 3: I am observing unexpected off-target effects or cellular toxicity.

  • Possible Cause 1: High final DMSO concentration.

    • Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations of DMSO can be toxic to some cell lines. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.

  • Possible Cause 2: Degradation products.

    • Solution: Degradants of this compound may have different biological activities. To minimize the impact of degradation products, always use freshly prepared solutions. If you suspect degradation is an issue, you can analyze your solution using HPLC to check for the presence of degradation peaks.

Data Presentation

Table 1: Stability of this compound in Different Solvents at 25°C

SolventConcentrationIncubation Time (hours)% Remaining this compound
DMSO10 mM24>99%
PBS (pH 7.4)100 µM285%
PBS (pH 7.4)100 µM862%
Cell Culture Media + 10% FBS10 µM2445%

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)

TemperatureIncubation Time (hours)% Remaining this compound
4°C2492%
25°C2458%
37°C2431%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Preparation of 10 mM DMSO Stock Solution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • Immediately before use, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • Keep the working solutions on ice and protected from light until they are added to the experiment.

Protocol 2: General Cell-Based Assay

  • Plate cells at the desired density and allow them to adhere overnight.

  • The next day, prepare fresh serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).

Mandatory Visualizations

G cluster_storage Storage & Handling cluster_prep Experiment Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting storage_powder Lyophilized Powder (-20°C, dark) storage_dmso DMSO Stock (10mM) (-20°C, dark, aliquoted) storage_powder->storage_dmso Dissolve in DMSO prep_dilute Prepare fresh dilutions in aqueous buffer storage_dmso->prep_dilute prep_protect Protect from light (Use amber tubes) prep_dilute->prep_protect exp_control Include Vehicle Control (Same % DMSO) prep_dilute->exp_control exp_add Add to assay (Minimize time in buffer) prep_protect->exp_add ts_degradation Degradation? exp_add->ts_degradation ts_variability Variability? exp_add->ts_variability ts_toxicity Toxicity? exp_control->ts_toxicity

Caption: Experimental workflow for handling this compound.

G This compound This compound Hydrolysis Hydrolysis (H2O, pH) This compound->Hydrolysis Oxidation Oxidation (O2, metal ions) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Degradant_A Inactive Metabolite A Hydrolysis->Degradant_A Degradant_B Inactive Metabolite B Oxidation->Degradant_B Degradant_C Photo-adduct C Photolysis->Degradant_C

Caption: Potential degradation pathways of this compound.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->receptor inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

addressing NCC007 variability in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in replicate experiments involving NCC007.

Frequently Asked Questions (FAQs)

1. My IC50 values for this compound vary significantly between replicate experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, often related to cell culture conditions, reagent handling, and assay parameters. Key areas to investigate include:

  • Cell Line Integrity: Ensure the use of authenticated, low-passage cell lines to maintain consistent genetic and phenotypic characteristics. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]

  • Reagent Stability: this compound is sensitive to storage conditions. Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to reduced potency.

  • Hypoxia Induction Consistency: As a hypoxia-activated prodrug, the level and duration of hypoxia are critical. Inconsistent oxygen levels will directly impact the activation of this compound and, consequently, its cytotoxic effect.

  • Cell Seeding Density: Variations in the number of cells seeded can alter the cell-to-drug ratio and affect the final readout of viability assays.[2]

  • Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or instrumentation can introduce variability.[2][3]

2. I am observing an "edge effect" in my 96-well plate assays with this compound. How can I mitigate this?

The edge effect, where cells in the outer wells of a microplate behave differently than those in the inner wells, is a common source of variability.[2] To minimize this:

  • Proper Plate Incubation: Ensure even temperature and humidity distribution in the incubator. Stacking plates can create gradients.

  • Humidification: Use a secondary container with sterile water or saline-soaked paper towels to maintain humidity and reduce evaporation from the edge wells.

  • Plate Sealing: Employ breathable sealing films to minimize evaporation while allowing for gas exchange.

  • Well Shaking: Gently agitate the plates after seeding to ensure a uniform cell monolayer.

  • Experimental Design: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or a buffer solution.

3. How can I ensure consistent hypoxia induction for this compound activation across experiments?

Consistent hypoxia is crucial for reproducible results with this compound. Here are some best practices:

  • Hypoxia Chamber Calibration: Regularly calibrate and monitor the oxygen levels in your hypoxia chamber.

  • Gas Mixture: Use a certified, pre-mixed gas cylinder to ensure a consistent oxygen concentration.

  • Cell Culture Media: Pre-equilibrate the cell culture media to the desired hypoxic conditions before adding it to the cells to prevent rapid re-oxygenation.

  • Duration of Hypoxia: Maintain a consistent duration of hypoxic exposure in all replicate experiments.

  • Chemical Induction: If using chemical inducers of hypoxia (e.g., cobalt chloride), ensure fresh solutions are prepared for each experiment, as their potency can degrade over time.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

This guide provides a systematic approach to identifying and resolving the root causes of variability in this compound IC50 values.

Problem: High variability in calculated IC50 values across replicate plates or experiments.

Troubleshooting Workflow:

start Start: Inconsistent IC50 Values check_cells Step 1: Verify Cell Line Integrity - Authenticate cell line (STR profiling) - Use low passage number (<20) - Check for contamination (mycoplasma) start->check_cells check_reagents Step 2: Assess Reagent Quality - Prepare fresh this compound stock - Aliquot and store at -80°C - Avoid repeated freeze-thaw cycles check_cells->check_reagents check_hypoxia Step 3: Standardize Hypoxia Protocol - Calibrate O2 sensor - Pre-equilibrate media - Ensure consistent timing check_reagents->check_hypoxia check_assay Step 4: Optimize Assay Protocol - Validate cell seeding density - Standardize incubation times - Check plate reader settings check_hypoxia->check_assay solution Solution: Consistent IC50 Values check_assay->solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Impact of Key Variables on this compound IC50

The following table summarizes hypothetical data illustrating how different experimental parameters can influence the observed IC50 of this compound in a cancer cell line.

ParameterCondition AIC50 (µM) - ACondition BIC50 (µM) - BFold Change
Cell Passage Low (<10)5.2 ± 0.4High (>30)15.8 ± 2.13.0
Hypoxia (O2%) 1%4.8 ± 0.35%25.1 ± 3.55.2
This compound Storage Fresh Aliquot5.5 ± 0.5>3 Freeze-Thaws12.4 ± 1.82.3
Seeding Density 5,000 cells/well6.1 ± 0.620,000 cells/well10.5 ± 1.21.7

Experimental Protocol: Standard Cell Viability Assay for this compound

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a serial dilution of this compound in pre-warmed, serum-free media.

    • Remove the media from the wells and add the this compound dilutions.

    • Include vehicle control (e.g., DMSO) wells.[3]

  • Hypoxia Induction:

    • Place the plate in a calibrated hypoxia chamber set to the desired oxygen concentration (e.g., 1% O2).

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • Viability Assessment (e.g., using a resazurin-based assay):

    • Remove the plate from the hypoxia chamber.

    • Add the viability reagent to each well and incubate for the recommended time.

    • Read the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Guide 2: Understanding the Mechanism of Action of this compound

This compound is a hypoxia-activated prodrug. Under normoxic (normal oxygen) conditions, it is relatively non-toxic. However, in the hypoxic environment characteristic of solid tumors, it is reduced by intracellular reductases to its active, cytotoxic form, which then induces DNA damage.[4]

Signaling Pathway: Hypoxic Activation of this compound

cluster_cell Tumor Cell NCC007_inactive This compound (Inactive Prodrug) Reductases Cellular Reductases (e.g., POR) NCC007_inactive->Reductases Hypoxia (low O2) NCC007_active This compound (Active Metabolite) Reductases->NCC007_active Reduction DNA DNA NCC007_active->DNA Damage DNA Cross-linking & Apoptosis DNA->Damage cluster_normoxia Plate A: Normoxia cluster_hypoxia Plate B: Hypoxia start Seed Cells in Duplicate Plates treat Treat with this compound Serial Dilution start->treat incubate_norm Incubate at 21% O2 treat->incubate_norm incubate_hyp Incubate at 1% O2 treat->incubate_hyp assay_norm Perform Viability Assay incubate_norm->assay_norm compare Compare IC50 Values assay_norm->compare assay_hyp Perform Viability Assay incubate_hyp->assay_hyp assay_hyp->compare result Expected Result: IC50 (Hypoxia) << IC50 (Normoxia) compare->result

References

how to reduce background noise in NCC007 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and achieve optimal results in your NCC007 assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in this compound assays?

High background noise in an ELISA-based assay like the this compound can originate from several factors. The most common culprits include non-specific binding of antibodies, insufficient washing, issues with reagent quality, suboptimal incubation conditions, and overdevelopment of the substrate.[1][2][3] Non-specific binding, where antibodies adhere to unintended proteins or the assay plate itself, is a frequent source of unwanted signal.[2]

Q2: How does non-specific binding occur and how can I prevent it?

Non-specific binding happens when antibodies attach to sites on the assay plate that are not occupied by the target antigen.[4][5] This can be minimized by effective blocking and optimizing antibody concentrations. A blocking buffer, typically containing proteins like bovine serum albumin (BSA) or casein, is used to coat these unoccupied sites and prevent antibodies from binding to them.[4][6][7]

Q3: What is the role of the blocking buffer and how do I choose the right one?

The blocking buffer is crucial for minimizing background by preventing the non-specific binding of antibodies to the microplate wells.[4][8] The ideal blocking buffer should not interact with the target antigen or the antibodies in the assay.[7] Common blocking agents include BSA, non-fat dry milk, and casein.[4][5] The choice of blocking buffer may need to be empirically determined for your specific this compound assay. For instance, BSA-based blockers are often preferred for assays using biotin-streptavidin detection systems.[4]

Q4: Can the concentration of my primary and secondary antibodies affect background noise?

Yes, using excessively high concentrations of either the primary or secondary antibody is a common cause of high background.[3][9] It is essential to determine the optimal antibody concentration through titration experiments.[10] This involves testing a range of antibody dilutions to find the concentration that provides the best signal-to-noise ratio.[11]

Q5: How critical are the washing steps in reducing background?

Washing steps are extremely important for reducing background noise.[6][8] Insufficient washing can leave unbound antibodies and other reagents in the wells, leading to a high background signal.[6] Increasing the number of washes, the volume of wash buffer, and including a soaking step can all help to reduce background.[1][8] The composition of the wash buffer, often containing a detergent like Tween-20, also plays a role in minimizing non-specific interactions.[5][6]

Troubleshooting High Background Noise

This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound assays.

Logical Flow for Troubleshooting High Background

Troubleshooting_High_Background start High Background Observed check_controls Review Controls (Blank, Negative, Positive) start->check_controls improper_blocking Inadequate Blocking? check_controls->improper_blocking Controls indicate general issue antibody_conc Antibody Concentration Too High? improper_blocking->antibody_conc No solution_blocking Optimize Blocking: - Increase incubation time - Change blocking agent - Increase concentration improper_blocking->solution_blocking Yes washing_issue Insufficient Washing? antibody_conc->washing_issue No solution_antibody Optimize Antibody Dilution: - Perform antibody titration - Use fresh antibody dilutions antibody_conc->solution_antibody Yes reagent_problem Reagent/Substrate Issue? washing_issue->reagent_problem No solution_washing Optimize Washing Protocol: - Increase number of washes - Increase wash volume/soak time - Add detergent (e.g., Tween-20) washing_issue->solution_washing Yes solution_reagent Check Reagents: - Use fresh buffers/substrate - Check for contamination - Optimize substrate incubation time reagent_problem->solution_reagent Yes end Background Reduced solution_blocking->end solution_antibody->end solution_washing->end solution_reagent->end Blocking_Mechanism cluster_0 Without Blocking cluster_1 With Blocking Unblocked Microplate Well Surface Ab_nonspecific Antibody (Non-specific Binding) Unblocked->Ab_nonspecific High Background Blocked Microplate Well Surface Blocking_agent Blocking Agent Blocked->Blocking_agent Antigen Target Antigen Blocked->Antigen Ab_specific Antibody (Specific Binding) Antigen->Ab_specific Low Background

References

NCC007 unexpected results in cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected results observed with NCC007 in cell viability assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy in the IC50 value of this compound between different cell viability assays (e.g., MTT vs. CellTiter-Glo). Why is this happening?

A1: Discrepancies in IC50 values between different cell viability assays are a common issue and can arise from the distinct principles underlying each assay.

  • Metabolic Assays (MTT, XTT, WST-1): These assays measure the activity of mitochondrial dehydrogenases. A compound like this compound, a kinase inhibitor, might alter cellular metabolism without directly inducing cell death, leading to a perceived decrease in viability in these assays.[1][2]

  • ATP-Based Assays (CellTiter-Glo): This assay quantifies ATP levels as an indicator of metabolically active cells.[1] Changes in cellular metabolism induced by this compound could affect ATP production and, consequently, the assay readout, which may not directly correlate with cell death.

  • Membrane Integrity Assays (Trypan Blue, Calcein AM): These assays directly measure cell membrane integrity.[3][4] If this compound induces apoptosis or necrosis, these assays will reflect that. However, if the compound primarily causes cell cycle arrest or senescence, the results might differ significantly from metabolic assays.

It is crucial to use orthogonal assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's effects.

Q2: The cytotoxic effect of this compound seems to decrease at higher concentrations in our assay. What could be the cause of this paradoxical result?

A2: This phenomenon, often referred to as a non-monotonic dose-response curve, can be attributed to several factors:

  • Compound Solubility: this compound might precipitate out of solution at higher concentrations, reducing its effective concentration and thus its apparent cytotoxicity. Refer to the solubility data for this compound in your specific cell culture medium.[5]

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects that may counteract the primary cytotoxic mechanism.[6][7] For instance, this compound might inhibit other kinases at higher concentrations, leading to unexpected cellular responses.

  • Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations. For example, it could directly react with the assay reagent or absorb light at the detection wavelength.

To investigate this, you should visually inspect for precipitation in your culture wells and run appropriate controls to test for assay interference.

Q3: We see a dramatic drop in cell viability with this compound after a short incubation time (e.g., 6 hours), but the effect is less pronounced at later time points (e.g., 24 or 48 hours). Why is this occurring?

A3: The time-dependent effects of a compound can be complex. Here are a few potential explanations:

  • Compound Stability: this compound may not be stable in your cell culture medium over longer incubation periods, leading to a decrease in the effective concentration over time.

  • Cellular Adaptation: Cells may adapt to the presence of the inhibitor over time by activating compensatory signaling pathways.

  • Cell Cycle Effects: this compound, as a Casein Kinase I inhibitor, might induce a rapid cell cycle arrest. At early time points, this could lead to a sharp decrease in metabolic activity (as measured by assays like MTT), which might be interpreted as a loss of viability. At later time points, the cells might remain arrested but viable, or a sub-population might escape the arrest.

Time-course experiments with multiple assay endpoints (e.g., cell cycle analysis, apoptosis markers, and direct cell counting) are recommended to dissect these possibilities.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Prepare fresh stock solutions of this compound. Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO).
Incomplete Solubilization (MTT assay) Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer and mixing thoroughly.
Issue 2: Unexpectedly Low or No Cytotoxicity
Possible Cause Recommended Solution
Compound Inactivity Verify the identity and purity of your this compound stock. If possible, test its activity in a biochemical assay against its known targets, CKIα and CKIδ.
Cell Line Resistance The chosen cell line may not be sensitive to CKIα/δ inhibition. Consider using a positive control compound known to be effective in your cell line.
Incorrect Assay Timing The cytotoxic effects of this compound may be delayed. Perform a time-course experiment to determine the optimal incubation time.
High Seeding Density A high cell density can lead to nutrient depletion and contact inhibition, which may mask the effects of the compound. Optimize the cell seeding density.

Experimental Protocols

Standard MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture ncc007_prep This compound Dilution seeding Cell Seeding cell_culture->seeding treatment Treatment ncc007_prep->treatment seeding->treatment incubation Incubation treatment->incubation reagent_add Add Viability Reagent incubation->reagent_add readout Plate Reading reagent_add->readout data_norm Data Normalization readout->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc

Caption: Experimental workflow for a typical cell viability assay.

signaling_pathway This compound This compound CKI CKIα / CKIδ This compound->CKI Inhibition Downstream Downstream Targets (e.g., β-catenin, PER proteins) CKI->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle Apoptosis Apoptosis Downstream->Apoptosis Circadian Circadian Rhythm Downstream->Circadian Viability ↓ Cell Viability CellCycle->Viability Apoptosis->Viability troubleshooting_tree start Unexpected Results with this compound issue What is the nature of the issue? start->issue high_var High Variability issue->high_var Variability low_effect Low/No Effect issue->low_effect Efficacy non_mono Non-monotonic Response issue->non_mono Dose-Response check_seeding Check Cell Seeding Protocol high_var->check_seeding check_compound Verify Compound Activity/Purity low_effect->check_compound check_solubility Check Compound Solubility non_mono->check_solubility

References

Technical Support Center: Overcoming NCC007 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the investigational compound NCC007 in cell lines.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a systematic approach to identifying and characterizing resistance to this compound in your cell line models.

Observation Potential Cause Recommended Action
Decreased cell death or growth inhibition at previously effective this compound concentrations. Development of acquired resistance.1. Confirm the identity and purity of your this compound compound. 2. Perform a dose-response curve to quantify the shift in IC50 value. 3. Analyze expression levels of the primary target of this compound. 4. Investigate activation of alternative signaling pathways.
High intrinsic resistance in a new cell line. Pre-existing resistance mechanisms.1. Screen a panel of diverse cell lines to identify sensitive models. 2. Analyze the genomic and transcriptomic profile of the resistant cell line for mutations in the drug target or expression of resistance-associated genes (e.g., ABC transporters).
Heterogeneous response within a cell population. Clonal evolution and selection of resistant subpopulations.1. Perform single-cell cloning to isolate and characterize resistant clones.[1] 2. Utilize techniques like flow cytometry to analyze population heterogeneity.
Initial response followed by rapid regrowth. Induction of adaptive resistance mechanisms.1. Investigate transient changes in gene expression or protein activation following this compound treatment. 2. Consider combination therapies to block these adaptive responses.[2]

Frequently Asked Questions (FAQs)

General

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the hypothetical "Resistance-Associated Kinase 1" (RAK1). RAK1 is a critical node in a signaling pathway that promotes cell survival and proliferation in certain cancer types. By inhibiting RAK1, this compound aims to induce apoptosis and halt tumor cell growth.

Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?

A2: Resistance to targeted therapies can arise through various mechanisms, including:

  • Target alterations: Mutations in the drug target that prevent drug binding.

  • Bypass signaling: Activation of alternative signaling pathways that circumvent the need for the inhibited target.[2]

  • Drug efflux: Increased expression of drug transporters, such as P-glycoprotein (MDR1), that pump the drug out of the cell.[3]

  • Metabolic reprogramming: Alterations in cellular metabolism that support survival in the presence of the drug.[3]

Experimental

Q3: How do I establish an this compound-resistant cell line?

A3: A common method for generating a resistant cell line is through continuous exposure to escalating concentrations of the drug.[3][4] This process selects for cells that can survive and proliferate in the presence of this compound.[1][5]

Q4: My cells have developed resistance to this compound. What are my next steps?

A4: Once resistance is confirmed, the next steps involve characterizing the resistance mechanism. This can include:

  • Sequencing the RAK1 gene: To identify potential drug-resistant mutations.

  • Phospho-proteomic analysis: To identify upregulated signaling pathways.

  • Gene expression analysis (RNA-seq or qPCR): To look for changes in the expression of genes associated with resistance.

  • Functional assays: To test the efficacy of combination therapies.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound through continuous drug exposure.

Methodology:

  • Initial Seeding: Plate the parental (sensitive) cell line at a low density.

  • Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Media Changes: Monitor the cells for growth. Change the media with fresh this compound-containing media every 3-4 days.

  • Dose Escalation: Once the cells have resumed a steady growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the original IC50).

  • Characterization: Periodically freeze down vials of cells at different stages of resistance development and characterize their level of resistance using a dose-response assay.

Protocol 2: Assessing Combination Therapy to Overcome Resistance

Objective: To evaluate the efficacy of combining this compound with an inhibitor of a potential bypass pathway.

Methodology:

  • Cell Plating: Seed both the parental and this compound-resistant cell lines in 96-well plates.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the second compound (e.g., an inhibitor of a parallel signaling pathway). Include single-agent controls for both drugs.

  • Incubation: Incubate the cells for a period appropriate to observe effects on cell viability (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn.

Signaling Pathways and Workflows

cluster_0 This compound Sensitive Cell Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds RAK1 RAK1 Receptor->RAK1 activates Downstream Signaling Downstream Signaling RAK1->Downstream Signaling Apoptosis Apoptosis RAK1->Apoptosis Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->RAK1 inhibits

Caption: this compound mechanism of action in a sensitive cell.

cluster_1 This compound Resistant Cell - Bypass Pathway Activation Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Alternative Receptor Alternative Receptor Growth Factor->Alternative Receptor RAK1 RAK1 Receptor->RAK1 Downstream Signaling Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->RAK1 Bypass Kinase Bypass Kinase Bypass Kinase->Downstream Signaling Alternative Receptor->Bypass Kinase activates

Caption: Bypass signaling as a mechanism of this compound resistance.

cluster_2 Experimental Workflow for Investigating Resistance Parental Cell Line Parental Cell Line Continuous this compound Exposure Continuous this compound Exposure Parental Cell Line->Continuous this compound Exposure Resistant Cell Line Resistant Cell Line Continuous this compound Exposure->Resistant Cell Line Molecular Characterization Molecular Characterization | {RAK1 Sequencing | Phospho-proteomics | RNA-seq} Resistant Cell Line->Molecular Characterization Hypothesis Generation Hypothesis Generation Molecular Characterization->Hypothesis Generation Combination Therapy Testing Combination Therapy Testing Hypothesis Generation->Combination Therapy Testing

Caption: Workflow for characterizing this compound resistance.

References

Validation & Comparative

Validating NCC007 Results with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Casein Kinase I alpha (CKIα) and delta (CKIδ) by the dual inhibitor NCC007 with the effects of genetic knockdown of the corresponding genes, CSNK1A1 and CSNK1D. The objective is to offer a clear, data-supported framework for validating the on-target effects of this compound and understanding its mechanism of action in the context of the circadian rhythm signaling pathway.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following table summarizes the quantitative effects of the CKIα/δ inhibitor longdaysin (a close analog of this compound) and siRNA-mediated knockdown of CKIα and CKIδ on the period length of the circadian rhythm in U2OS cells.[1][2] The data is extracted from a key study that systematically compared these two approaches.[1] this compound is a derivative of longdaysin, exhibiting more potent inhibition of CKIα and CKIδ.[3]

Treatment Target(s) Effect on Circadian Period Length (U2OS cells)
Longdaysin (10 µM) CKIα, CKIδ, ERK2~13-hour increase
siRNA Control N/ANo significant change
siRNA CSNK1A1 (CKIα) CKIαMinor increase
siRNA CSNK1D (CKIδ) CKIδMinor increase
siRNA CSNK1A1 + CSNK1D CKIα and CKIδSignificant increase, comparable to longdaysin

Note: The study with longdaysin also identified ERK2 as a target. The combinatorial knockdown of CKIα, CKIδ, and ERK2 resulted in a dramatic period lengthening similar to longdaysin treatment.[1][4]

Experimental Protocols

siRNA-Mediated Knockdown of CSNK1A1 and CSNK1D in U2OS Cells

This protocol is adapted from methodologies described for siRNA-mediated gene knockdown and circadian rhythm analysis.[1][5][6]

Materials:

  • U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • siRNA duplexes targeting human CSNK1A1 and CSNK1D (and non-targeting control)

  • DMEM and fetal bovine serum (FBS)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed U2OS-Bmal1-dLuc cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute the required amount of siRNA duplexes (for single or double knockdown) in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-Lipofectamine complexes to the cells in each well.

    • Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Circadian Rhythm Synchronization and Measurement:

    • After the incubation period, replace the medium with a recording medium containing luciferin.

    • Synchronize the cellular clocks by a brief treatment with a high concentration of dexamethasone.

    • Measure the bioluminescence from each well at regular intervals (e.g., every hour) for 3-5 days using a luminometer.

  • Data Analysis:

    • Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition (control, single knockdown, double knockdown).

    • Validate the knockdown efficiency by performing qRT-PCR or Western blotting for CKIα and CKIδ.

Pharmacological Inhibition with this compound

Materials:

  • U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc)

  • This compound (or longdaysin)

  • DMSO (vehicle control)

  • DMEM and FBS

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed U2OS-Bmal1-dLuc cells in a 96-well plate as described above.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO.

    • Replace the medium in the wells with the medium containing this compound or the vehicle control.

  • Circadian Rhythm Synchronization and Measurement:

    • Follow the same procedure for synchronization and bioluminescence measurement as described in the siRNA protocol.

  • Data Analysis:

    • Analyze the bioluminescence data to determine the period length of the circadian rhythm for the this compound-treated and vehicle-treated cells.

Mandatory Visualization

Circadian Rhythm Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention CLOCK CLOCK CLOCK_BMAL1 CLOCK-BMAL1 Heterodimer CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 PER PER PER_CRY PER-CRY Complex PER->PER_CRY PER_mRNA PER mRNA PER->PER_mRNA Transcription CRY CRY CRY->PER_CRY CRY_mRNA CRY mRNA CRY->CRY_mRNA Transcription CLOCK_BMAL1->PER Transcription Activation CLOCK_BMAL1->CRY Transcription Activation PER_CRY->CLOCK_BMAL1 Inhibition PER_protein PER Protein PER_mRNA->PER_protein Translation CRY_protein CRY Protein CRY_mRNA->CRY_protein Translation PER_protein->PER_CRY Complex Formation Degradation Proteasomal Degradation PER_protein->Degradation Ubiquitination CRY_protein->PER_CRY Complex Formation CKIa CKIα CKIa->PER_protein Phosphorylation CKId CKIδ CKId->PER_protein Phosphorylation This compound This compound This compound->CKIa Inhibition This compound->CKId Inhibition

Caption: The core circadian clock signaling pathway and the point of intervention by this compound.

Experimental Workflow cluster_validation Validation of this compound Effects cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach U2OS_pharma U2OS-Bmal1-dLuc Cells NCC007_treatment Treat with this compound (or vehicle) U2OS_pharma->NCC007_treatment Measure_pharma Measure Circadian Period NCC007_treatment->Measure_pharma Comparison Compare Results Measure_pharma->Comparison U2OS_genetic U2OS-Bmal1-dLuc Cells siRNA_transfection Transfect with siRNA (Control, CKIα, CKIδ, CKIα+CKIδ) U2OS_genetic->siRNA_transfection Measure_genetic Measure Circadian Period siRNA_transfection->Measure_genetic Measure_genetic->Comparison

Caption: Experimental workflow for validating this compound effects with genetic knockdown.

References

NCC007 specificity compared to PF-670462

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Kinase Inhibitor Specificity of NCC007 and PF-670462

For researchers, scientists, and drug development professionals, understanding the precise specificity of kinase inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a detailed comparison of the specificity profiles of two kinase inhibitors, this compound and PF-670462, supported by available experimental data.

Introduction

This compound and PF-670462 are both small molecule inhibitors targeting members of the Casein Kinase 1 (CK1) family, a group of serine/threonine kinases involved in the regulation of numerous cellular processes, including circadian rhythms. While both compounds are utilized in circadian rhythm research, their specificity profiles exhibit notable differences. This comparison guide aims to delineate these differences through a presentation of their primary targets, potency, and known off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and PF-670462, focusing on their inhibitory concentrations (IC50) against their primary kinase targets.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)
Casein Kinase Iα (CKIα)1.8[1]
Casein Kinase Iδ (CKIδ)3.6[1]

Table 2: Inhibitory Activity of PF-670462

TargetIC50 (nM)
Casein Kinase 1ε (CK1ε)7.7[2], 90[3]
Casein Kinase 1δ (CK1δ)14[2], 13[3]

Note: Discrepancies in reported IC50 values for PF-670462 may be attributable to variations in experimental conditions and assay formats between different studies.

Specificity Profile Comparison

This compound is identified as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ), with IC50 values in the low micromolar range.[1] Currently, comprehensive kinome-wide specificity data for this compound is not widely published, limiting a broader assessment of its off-target effects.

PF-670462 , in contrast, has been more extensively characterized. It is a potent dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with reported IC50 values in the low nanomolar range.[2][3] While initial reports described PF-670462 as a selective inhibitor with over 30-fold selectivity against a panel of 42 other kinases, a more extensive kinome scan revealed a less selective profile.[2][4] A study utilizing the DiscoverRX® KINOMEscan® platform, which assessed binding to 442 kinases, demonstrated that at a concentration of 10 µM, PF-670462 inhibited 44 kinases by 90% or more.[4] Notable off-targets include pro-apoptotic kinases such as JNK, p38, and EGFR isoforms.[4] This broader inhibitory action has led to its characterization as a "very non-selective kinase inhibitor" in some contexts.[4]

Signaling Pathway Context

Both this compound and PF-670462 modulate the circadian rhythm signaling pathway through their inhibition of CK1 isoforms. CK1δ and CK1ε are key regulators of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY). Phosphorylation of PER proteins by CK1δ/ε targets them for degradation, thus influencing the period length of the circadian clock. Inhibition of CK1δ/ε by compounds like PF-670462 leads to the stabilization and nuclear accumulation of PER proteins, resulting in a lengthening of the circadian period.[5] The involvement of CKIα, a target of this compound, in the core circadian clock is also recognized, where it contributes to the regulation of PER protein stability.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK PER_CRY_Gene Per/Cry Genes BMAL1_CLOCK->PER_CRY_Gene Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_Protein_Cytoplasmic PER/CRY Protein PER_CRY_mRNA->PER_CRY_Protein_Cytoplasmic Translation PER_CRY_Protein_Nuclear PER/CRY Protein PER_CRY_Protein_Nuclear->BMAL1_CLOCK Inhibition PER_CRY_Protein_Cytoplasmic->PER_CRY_Protein_Nuclear Translocation Degradation Degradation PER_CRY_Protein_Cytoplasmic->Degradation CK1 CK1α/δ/ε CK1->PER_CRY_Protein_Cytoplasmic Phosphorylation This compound This compound This compound->CK1 Inhibits CK1α/δ PF-670462 PF-670462 PF-670462->CK1 Inhibits CK1δ/ε

Caption: Simplified signaling pathway of the core circadian clock, indicating the inhibitory action of this compound and PF-670462 on Casein Kinase 1 (CK1) isoforms.

Experimental Protocols

The determination of kinase inhibitor specificity and potency relies on robust biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the comparison.

Biochemical Kinase Assays (IC50 Determination)

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

  • Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • General Procedure:

    • A purified recombinant kinase is incubated with a specific substrate (peptide or protein) and a phosphate donor, typically ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • The inhibitor (this compound or PF-670462) is added at a range of concentrations.

    • The kinase reaction is allowed to proceed for a defined period under optimized conditions (e.g., temperature, pH, and concentrations of ATP and substrate).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

    • Quantification methods can include:

      • Radiometric assays: Measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Biochemical_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify Quantify Phosphorylation Terminate_Reaction->Quantify Analyze Analyze Data (Calculate % Inhibition) Quantify->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.

Kinome-Wide Specificity Profiling (e.g., KINOMEscan®)

To assess the broader selectivity of an inhibitor, kinome-wide screening platforms are employed.

  • Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

  • General Principle (for KINOMEscan®):

    • A library of DNA-tagged kinases is used.

    • Each kinase is individually incubated with the test inhibitor (e.g., PF-670462 at 10 µM) and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

    • The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the inhibitor to the kinase.

KinomeScan_Workflow Start Start Prepare_Components Prepare DNA-tagged Kinase, Immobilized Ligand, and Inhibitor Start->Prepare_Components Incubate Incubate Components Together Prepare_Components->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Quantify_Binding Quantify Bound Kinase via qPCR Wash->Quantify_Binding Calculate_Inhibition Calculate % Inhibition vs. Control Quantify_Binding->Calculate_Inhibition Generate_Profile Generate Kinome Specificity Profile Calculate_Inhibition->Generate_Profile End End Generate_Profile->End

Caption: A simplified workflow for kinome-wide specificity profiling using a competitive binding assay format.

Conclusion

References

Hypothetical Comparison Guide: Kinase Inhibitor "Compound X"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the kinase inhibitor NCC007 could not be performed as no publicly available data exists for a compound with this designation. Searches for "this compound kinase cross-reactivity," "this compound kinase selectivity profile," and "this compound off-target effects" yielded no specific results for a molecule with this name.

It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in scientific literature or public databases. Alternatively, it may be a typographical error.

Without specific information on this compound, a comparison guide detailing its cross-reactivity with other kinases, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated.

To proceed with this request, please provide an alternative name for the kinase inhibitor or confirm the correct nomenclature. Once a specific and publicly documented kinase inhibitor is identified, a comprehensive comparison guide can be developed. This guide would typically include:

  • Kinase Selectivity Profiling: A detailed examination of the inhibitor's binding affinity or inhibitory activity against a broad panel of kinases. This data is crucial for understanding its specificity and potential off-target effects.

  • Quantitative Data Presentation: Summarized data in tabular format, such as IC50 or Ki values, to allow for easy comparison of this compound's potency against its intended target versus other kinases.

  • Experimental Protocols: A thorough description of the methodologies used to determine kinase inhibition, such as biochemical assays (e.g., TR-FRET, AlphaLISA) or cell-based assays.

  • Signaling Pathway Analysis: Visual representations of the signaling pathways affected by this compound and its off-targets to provide a biological context for its activity.

Below are examples of the types of visualizations and data tables that would be included in such a guide, using hypothetical data for a generic kinase inhibitor.

This guide provides a comparative analysis of the cross-reactivity of "Compound X" with other kinases.

Kinase Cross-Reactivity Data

The following table summarizes the inhibitory activity of Compound X against a selection of kinases.

Kinase TargetIC50 (nM)% Inhibition @ 1µM
Primary Target A 15 98%
Kinase B25085%
Kinase C80060%
Kinase D>10,000<10%
Kinase E>10,000<10%

Experimental Protocols

Kinase Inhibition Assay:

The inhibitory activity of Compound X was assessed using a LanthaScreen™ Eu Kinase Binding Assay. The assay was performed in a 384-well plate format. Kinases, a fluorescently labeled ATP-competitive tracer, and Compound X were incubated in the assay buffer. The binding of the tracer to the kinase was detected by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_incubation Assay Execution cluster_detection Data Acquisition & Analysis plate 384-well Plate mix Dispense Kinase, Tracer, and Compound X plate->mix kinase Kinase Stock kinase->mix tracer Fluorescent Tracer tracer->mix compound Compound X Dilution Series compound->mix incubate Incubate at Room Temperature mix->incubate read Read TR-FRET Signal incubate->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for determining kinase inhibition using a TR-FRET-based binding assay.

signaling_pathway cluster_pathway Affected Signaling Pathways Compound X Compound X Primary Target A Primary Target A Compound X->Primary Target A High Potency Inhibition Kinase B Kinase B Compound X->Kinase B Off-target Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase B->Downstream Effector 2 Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Cellular Response B Cellular Response B Downstream Effector 2->Cellular Response B

Caption: Simplified signaling pathways affected by the on-target and off-target activities of Compound X.

Independent Validation of NCC007's Effect on Circadian Period: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NCC007's performance in modulating the circadian period against other alternatives, supported by available experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in a structured format for ease of comparison.

Introduction to Circadian Rhythm Modulation

Circadian rhythms are endogenous, near-24-hour cycles of biochemical, physiological, and behavioral processes that are fundamental to most living organisms.[1][2][3] These rhythms are orchestrated by a master clock in the brain's suprachiasmatic nucleus (SCN) and synchronized with the external environment, primarily by light.[4] At the molecular level, the circadian clock is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes and their protein products.[2][5] Disruption of these rhythms has been linked to a variety of pathologies, including sleep disorders, metabolic diseases, and cancer, making the targeted modulation of the circadian clock a significant area of therapeutic interest.[1][2][3][6][7]

Small molecules that can predictably alter the period, phase, or amplitude of circadian rhythms are valuable tools for both basic research and drug development. One such molecule is this compound, a potent modulator of the circadian period.

This compound: Mechanism of Action

This compound is a derivative of the compound longdaysin and functions as a potent inhibitor of Casein Kinase I (CKI), with high selectivity for the CKIα and CKIδ isoforms. In the core circadian feedback loop, CKIα and CKIδ play a crucial role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation marks PER and CRY for ubiquitination and subsequent degradation, which is a key step in regulating the timing of the negative feedback loop and, consequently, the length of the circadian period. By inhibiting CKIα/δ, this compound stabilizes PER and CRY proteins, delaying their degradation and thereby lengthening the circadian period.

Comparative Analysis of Circadian Period Modulators

The following table summarizes the quantitative effects of this compound and other known circadian-modulating compounds. The data is compiled from various studies to provide a comparative overview of their potency and efficacy.

CompoundTargetEffect on PeriodEffective ConcentrationIC50 Value(s)Organism/System
This compound CKIα / CKIδ Lengthening ~10 µM (in vivo) CKIα: ~25 nM, CKIδ: ~50 nM Mouse (in vivo), Human & Mouse cell lines (in vitro)
LongdaysinCKIα / CKIδ / εLengthening1-10 µMCKIα: ~200 nM, CKIδ: ~400 nMHuman & Mouse cell lines (in vitro)
RoscovitineCDKs, CKIα/δLengthening10-20 µMCKIα: >10 µM, CKIδ: >10 µMHuman & Mouse cell lines (in vitro)
KL001CRY StabilizerLengthening1-10 µMNot an enzyme inhibitorHuman & Mouse cell lines (in vitro)
SR9009 / SR9011REV-ERBα/β AgonistShortening5-10 µMREV-ERBα: ~670 nM, REV-ERBβ: ~800 nMMouse (in vivo), Human & Mouse cell lines (in vitro)
GSK-3β Inhibitors (e.g., CHIR99021)GSK-3βShortening3-10 µM~6.7 nMMouse & Human cell lines (in vitro)

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the effect of compounds on the circadian period.

In Vitro Circadian Period Measurement using Bioluminescence

This method utilizes cell lines that have been genetically engineered to express a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1 or Per2). The rhythmic expression of the clock gene drives a corresponding rhythm in luciferase expression, which in turn produces a measurable light output.

1. Cell Culture and Synchronization:

  • Culture the reporter cell line (e.g., U2OS-Bmal1-luc or NIH3T3-Per2-luc) in appropriate media and conditions.
  • Plate cells in a multi-well plate and grow to confluency.
  • To synchronize the circadian rhythms of the cell population, treat with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
  • After 2 hours, replace the synchronization medium with a recording medium containing the test compound (e.g., this compound) at various concentrations.

2. Bioluminescence Recording:

  • Place the multi-well plate in a light-tight incubator equipped with a photomultiplier tube (PMT) or a CCD camera to continuously record the light output from each well over several days.

3. Data Analysis:

  • The raw luminescence data is typically detrended to remove baseline drift.
  • The period of the rhythm is then calculated using software that can fit the data to a sine wave or perform Fourier analysis.
  • The period length in the presence of the compound is compared to the vehicle control to determine the effect on the circadian period.

In Vivo Circadian Period Measurement using Locomotor Activity

This protocol assesses the effect of a compound on the free-running circadian period of an animal, typically a mouse, by monitoring its locomotor activity.

1. Animal Housing and Entrainment:

  • Individually house mice in cages equipped with running wheels.
  • Maintain the animals in a light-dark (LD) cycle of 12 hours of light and 12 hours of dark (12:12 LD) for at least two weeks to entrain their circadian rhythms.

2. Administration of Test Compound:

  • The test compound can be administered through various routes, such as intraperitoneal (i.p.) injection, oral gavage, or continuous infusion via an osmotic minipump. The method of administration will depend on the compound's properties and the desired duration of action.

3. Free-Running Period Assessment:

  • After the entrainment period and commencement of drug administration, switch the lighting conditions to constant darkness (DD).
  • In constant darkness, the animal's activity will "free-run" based on its endogenous circadian clock.
  • Record the running wheel activity continuously for several weeks.

4. Data Analysis:

  • The activity data is typically plotted as an actogram.
  • The free-running period (tau) is calculated by determining the onset of activity each day and performing a chi-square periodogram analysis on the data.
  • The period of the treated animals is compared to that of the vehicle-treated control group to determine the effect of the compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mammalian circadian clock feedback loop and the experimental workflow for assessing a compound's effect on the circadian period.

Circadian_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Ebox E-box (Per, Cry genes) CLOCK_BMAL1->Ebox Activates PER_CRY_Complex PER:CRY PER_CRY_Complex->CLOCK_BMAL1 Inhibits PER_CRY_mRNA Per, Cry mRNA Ebox->PER_CRY_mRNA Transcription PER_CRY_Protein PER and CRY Proteins PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_Protein->PER_CRY_Complex Complex Formation CK1 Casein Kinase I (CKIα/δ) PER_CRY_Protein->CK1 Substrate PER_CRY_p Phosphorylated PER and CRY Degradation Degradation PER_CRY_p->Degradation Leads to CK1->PER_CRY_p Phosphorylates This compound This compound This compound->CK1 Inhibits

Caption: The core circadian clock mechanism and the inhibitory action of this compound on Casein Kinase I.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Reporter Cell Line (e.g., U2OS-Bmal1-luc) B Synchronize Cells (Dexamethasone) A->B C Add this compound or Alternative Compound B->C D Continuous Bioluminescence Recording C->D E Calculate Circadian Period D->E F House Mice with Running Wheels G Entrain to 12:12 Light-Dark Cycle F->G H Administer this compound or Alternative Compound G->H I Switch to Constant Darkness (DD) H->I J Record Locomotor Activity I->J K Calculate Free-Running Period J->K

Caption: Experimental workflows for in vitro and in vivo validation of circadian period modulators.

Conclusion

This compound is a potent and selective inhibitor of CKIα/δ that robustly lengthens the circadian period in both in vitro and in vivo models. Its high potency makes it a valuable tool for studying the intricacies of the circadian clock and a promising lead compound for the development of therapeutics for circadian rhythm-related disorders. While the initial characterization has been thorough, independent validation by multiple research groups using standardized protocols is essential to fully understand its pharmacological profile and potential clinical applications. This guide provides the foundational information and experimental context for such validation efforts.

References

In Vivo Efficacy and Mechanism of Action: A Comparative Analysis of IC261 and MGD007

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo effects of the Casein Kinase 1 inhibitor, IC261, and the bispecific antibody, MGD007.

Introduction: This guide provides a detailed comparison of the in vivo effects, mechanisms of action, and experimental protocols for two distinct anti-cancer agents: IC261, a small molecule inhibitor of Casein Kinase 1 (CK1), and MGD007, a Dual-Affinity Re-Targeting (DART®) protein. While the initial query sought a comparison with "NCC007," no publicly available data exists for a compound with this designation. Based on available preclinical data for similarly named compounds, this guide will focus on MGD007 as a relevant comparator with a distinct, immunotherapeutic mechanism of action. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform preclinical research and therapeutic development strategies.

Section 1: Mechanism of Action

IC261: A Multi-Targeted Kinase Inhibitor

IC261 is primarily recognized as an inhibitor of Casein Kinase 1 (CK1), with specific activity against the delta (δ) and epsilon (ε) isoforms.[1][2] CK1δ and CK1ε are involved in the regulation of various cellular processes, including DNA repair and chromosomal segregation.[1][2] By inhibiting these kinases, IC261 can trigger a mitotic checkpoint, leading to cell cycle arrest and, in p53-competent cells, a postmitotic G1 arrest.[1][2] In cells with non-functional p53, IC261 treatment can result in postmitotic replication and the development of an 8N DNA content, often accompanied by an increase in micronucleated and apoptotic cells.[2]

Interestingly, some studies suggest that the anti-cancer effects of IC261 may occur at concentrations lower than those required for CK1 inhibition, indicating the involvement of other mechanisms.[3] One such proposed mechanism is the inhibition of microtubule polymerization, an action that can also lead to mitotic arrest and apoptosis.[4] This dual mechanism of action, targeting both cell cycle regulation via CK1 and cytoskeletal integrity, makes IC261 a compound of interest in oncology research.

Signaling Pathway of IC261

IC261_Mechanism IC261 Signaling Pathway IC261 IC261 CK1 Casein Kinase 1 (CK1δ/ε) IC261->CK1 inhibits Microtubule_Polymerization Microtubule Polymerization IC261->Microtubule_Polymerization inhibits Mitotic_Checkpoint Mitotic Checkpoint CK1->Mitotic_Checkpoint regulates Cell_Cycle_Arrest Cell Cycle Arrest (G1/M) Mitotic_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Spindle_Defects Spindle Defects Microtubule_Polymerization->Spindle_Defects Spindle_Defects->Cell_Cycle_Arrest

Caption: A diagram illustrating the dual mechanisms of action of IC261.

MGD007: T-Cell Redirected Immunotherapy

MGD007 is a bispecific, single-chain antibody-based molecule engineered using the DART® platform.[1][2] It is designed to simultaneously bind to two distinct antigens: glycoprotein A33 (gpA33) on the surface of colorectal cancer cells and the CD3 component of the T-cell receptor complex on T-cells.[1][2] This dual engagement effectively creates a bridge between the cancer cell and the T-cell, redirecting the T-cell's cytotoxic activity specifically towards the gpA33-expressing tumor cell.[1][2] The glycoprotein A33 antigen is an ideal target as it is found on over 95% of primary and metastatic human colorectal cancers.[5] This targeted approach aims to leverage the patient's own immune system to fight the cancer, a hallmark of immunotherapy.

Mechanism of Action of MGD007

MGD007_Mechanism MGD007 Mechanism of Action cluster_0 MGD007-Mediated Bridge MGD007 MGD007 (DART®) CD3 CD3 MGD007->CD3 binds gpA33 gpA33 MGD007->gpA33 binds T_Cell T-Cell T_Cell->CD3 Cancer_Cell Colorectal Cancer Cell (gpA33+) Cancer_Cell->gpA33 Immune_Synapse Immune Synapse Formation CD3->Immune_Synapse gpA33->Immune_Synapse T_Cell_Activation T-Cell Activation Immune_Synapse->T_Cell_Activation Cancer_Cell_Lysis Cancer Cell Lysis T_Cell_Activation->Cancer_Cell_Lysis

Caption: The bispecific binding of MGD007 leading to T-cell mediated cancer cell lysis.

Section 2: In Vivo Data Comparison

Table 1: Summary of In Vivo Anti-Tumor Efficacy
ParameterIC261MGD007
Model Pancreatic tumor xenograft in SCID mice[6]Colorectal cancer xenografts (Colo205, LS174T) in NOD/SCID mice[1][2]
Dosage 20.5 mg/kg[6]≥4 µg/kg[1][2]
Administration Not specifiedIntravenous[1]
Efficacy Inhibition of tumor growth[6]Significant inhibition of tumor growth; no apparent tumor growth at ≥20 µg/kg[1][2]
Observed Effects Downregulation of anti-apoptotic proteins (CK1δ/ε, KRAS, IL6), upregulation of p21, ATM, CHEK1, and STAT1[6]Redirected T-cell killing of gpA33-expressing cancer cells[1][2]
Table 2: Summary of Other In Vivo Effects
ParameterIC261MGD007
Model Mouse models of inflammatory pain[1]Cynomolgus monkeys[2][5]
Dosage 0.1-1 nmol (intrathecal)[1]Up to 200 µg/kg (weekly)[5]
Administration Intrathecal[1]Intravenous[5]
Efficacy Dose-dependent decrease in mechanical allodynia and thermal hyperalgesia[1]Well-tolerated with prolonged pharmacokinetics[5]
Observed Effects Decreased frequency of spontaneous excitatory postsynaptic currents in inflammatory pain models[1]Maintained prolonged exposure, suggesting potential for weekly dosing[1][5]

Section 3: Experimental Protocols

IC261 In Vivo Tumor Growth Inhibition Study
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Cell Line: PancTu-2 human pancreatic cancer cells.

  • Tumor Implantation: Subcutaneous injection of PancTu-2 cells.

  • Treatment: Administration of IC261 at a dose of 20.5 mg/kg. The route and frequency of administration are not detailed in the available literature.

  • Endpoint: Measurement of tumor growth over time.

  • Biomarker Analysis: Western blot analysis of tumor lysates to assess the expression levels of CK1δ/ε, KRAS, IL6, p21, ATM, CHEK1, and STAT1.[6]

MGD007 In Vivo Tumor Growth Inhibition Study
  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

  • Tumor Cell Lines: Colo205 and LS174T human colorectal cancer cells.

  • Effector Cells: Activated human T-cells.

  • Tumor Implantation: Subcutaneous co-implantation of tumor cells and activated human T-cells.[1][2]

  • Treatment: Intravenous administration of MGD007 at doses ranging from 0.8 to 100 µg/kg on days 0-3 post-implantation.[1]

  • Endpoint: Measurement of tumor volume over the course of the study.

  • Statistical Analysis: Comparison of tumor volumes between treated and control groups using two-way ANOVA followed by a Bonferroni post hoc test.[1]

Experimental Workflow for MGD007 In Vivo Study

MGD007_Workflow MGD007 In Vivo Experimental Workflow start Start implant Co-implant Tumor Cells (Colo205 or LS174T) & Activated Human T-Cells into NOD/SCID mice start->implant treatment Administer MGD007 (0.8-100 µg/kg) or Vehicle Intravenously (Days 0-3) implant->treatment monitor Monitor Tumor Growth (Volume Measurement) treatment->monitor endpoint Endpoint Analysis: Compare Tumor Volumes monitor->endpoint stats Statistical Analysis (Two-way ANOVA) endpoint->stats end End stats->end

Caption: A flowchart outlining the key steps in the MGD007 in vivo efficacy study.

Section 4: Conclusion

IC261 and MGD007 represent two disparate yet compelling approaches to cancer therapy. IC261, as a small molecule inhibitor, targets intracellular pathways critical for cell division and survival. Its potential dual mechanism of inhibiting both CK1 and microtubule polymerization offers a multi-pronged attack on cancer cells. In contrast, MGD007 exemplifies a targeted immunotherapeutic strategy, redirecting the host's immune system to specifically eliminate cancer cells expressing a defined surface antigen.

The preclinical in vivo data for both agents demonstrate significant anti-tumor activity in their respective models. IC261 has shown efficacy in a pancreatic cancer model, while MGD007 has demonstrated potent tumor growth inhibition in colorectal cancer models. The choice between these or similar therapeutic strategies will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in navigating the preclinical landscape of these two distinct anti-cancer agents.

References

A Comparative Analysis of WU-CART-007 for Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia/Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of WU-CART-007 against standard chemotherapy regimens, supported by clinical trial data and detailed experimental protocols.

This guide provides a comprehensive statistical and methodological comparison of WU-CART-007, an investigational allogeneic CD7-targeted CAR T-cell therapy, with standard-of-care chemotherapy options for relapsed or refractory (R/R) T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (T-LBL). The data presented is compiled from publicly available clinical trial results to facilitate an informed evaluation of this novel therapeutic approach.

Quantitative Data Comparison

The following tables summarize the efficacy and safety profiles of WU-CART-007 and standard-of-care chemotherapy regimens. It is important to note that this data is derived from separate clinical trials and does not represent a head-to-head comparison.

Treatment RegimenStudyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRc) Rate
WU-CART-007 Phase 1/2 (NCT04984356)R/R T-ALL/LBL90.9%72.7% (Composite Complete Remission)
Nelarabine Observational Phase 4R/R T-ALL/LBL (Adults)50%36%
Nelarabine Combination Pilot StudyR/R T-ALL/LBL (Pediatric)100%71%
Clofarabine-based Single InstitutionR/R ALL (Adults)35%25% (CR/CRi)
Clofarabine Combination Phase 2R/R ALL (Pediatric)56%Not Specified

Table 1: Comparative Efficacy of WU-CART-007 and Standard Chemotherapy. [1][2][3][4][5]

Treatment RegimenStudyKey Grade ≥3 Adverse Events
WU-CART-007 Phase 1/2 (NCT04984356)Cytokine Release Syndrome (19.2%), Neutropenia, Thrombocytopenia.[1][6]
Nelarabine Observational Phase 4Neurologic toxicities (8%), Thrombocytopenia (41%), Neutropenia (43%).[2][7]
Clofarabine-based Single InstitutionLiver toxicity (26%), Rash/Hand-Foot Syndrome (19%), Opportunistic Infections (17%).[4]

Table 2: Comparative Safety Profile.

Experimental Protocols

WU-CART-007 Administration Protocol (Phase 1/2 Study - NCT04984356)
  • Patient Eligibility: Patients aged 12 years or older with relapsed or refractory T-ALL or T-LBL, as defined by the World Health Organization (WHO) classification, with ≥ 5% lymphoblasts in the bone marrow or evidence of extramedullary disease.[8]

  • Lymphodepletion: Patients undergo a lymphodepletion chemotherapy regimen prior to WU-CART-007 infusion. The standard regimen consists of fludarabine and cyclophosphamide. An enhanced lymphodepletion regimen with higher doses has also been evaluated.[1][6]

  • WU-CART-007 Infusion: A single intravenous infusion of WU-CART-007 is administered on Day 0. The Phase 1 portion of the study evaluated dose escalation, with a recommended Phase 2 dose (RP2D) being established.[1][9]

  • Monitoring and Follow-up: Patients are closely monitored for adverse events, including Cytokine Release Syndrome (CRS) and neurotoxicity. Efficacy is assessed through bone marrow biopsies and imaging scans at specified time points post-infusion.[6]

Standard of Care: Nelarabine Salvage Therapy Protocol (Representative)
  • Patient Population: Adult patients with R/R T-ALL/T-LBL who have received prior lines of therapy.[2]

  • Dosing and Administration: Nelarabine is administered intravenously. A common regimen for adults is 1.5 g/m²/day on days 1, 3, and 5, repeated in 21-day cycles.[3][10]

  • Supportive Care: Prophylactic measures for tumor lysis syndrome and management of hematological and neurological toxicities are critical components of the treatment protocol.

  • Response Assessment: Response to treatment is typically evaluated after each cycle through bone marrow aspirates and biopsies, and imaging studies for lymphoma.

Visualizing the Science: Diagrams

WU_CART_007_Manufacturing_Workflow cluster_donor Healthy Donor cluster_manufacturing Manufacturing Process cluster_product Final Product Leukapheresis Leukapheresis T_cell_Isolation T-cell Isolation (CD4+ and CD8+) Leukapheresis->T_cell_Isolation Leukopak Activation Activation T_cell_Isolation->Activation Gene_Editing CRISPR/Cas9 Gene Editing (Deletion of CD7 and TRAC) Activation->Gene_Editing Transduction Lentiviral Transduction (CD7 CAR) Gene_Editing->Transduction Expansion Cell Expansion Transduction->Expansion Purification TCRα/β+ Cell Depletion Expansion->Purification Cryopreservation Cryopreservation (WU-CART-007) Purification->Cryopreservation

Caption: WU-CART-007 Manufacturing Workflow.

CAR_T_Cell_Signaling_Pathway cluster_cell T-ALL/LBL Cell cluster_cart WU-CART-007 Cell cluster_activation T-Cell Effector Functions CD7_Antigen CD7 Antigen CAR_Receptor scFv (anti-CD7) CD7_Antigen->CAR_Receptor Antigen Recognition Hinge_TM Hinge & TM Domain CAR_Receptor->Hinge_TM Costimulatory_Domain 4-1BB Hinge_TM->Costimulatory_Domain Signaling_Domain CD3ζ Costimulatory_Domain->Signaling_Domain T_Cell_Activation T-Cell Activation Signaling_Domain->T_Cell_Activation Signal Transduction Proliferation Proliferation T_Cell_Activation->Proliferation Cytokine_Release Cytokine Release T_Cell_Activation->Cytokine_Release Cytotoxicity Cytotoxicity T_Cell_Activation->Cytotoxicity Tumor_Cell_Lysis Tumor Cell Lysis Cytotoxicity->Tumor_Cell_Lysis Perforin/Granzyme

Caption: WU-CART-007 Mechanism of Action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.